Haspin-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H10N2O3/c19-10-3-4-12-13(7-10)21-14(15(12)20)6-9-8-18-16-11(9)2-1-5-17-16/h1-8,19H,(H,17,18)/b14-6- |
InChI Key |
VHCZWXXMSGKCKC-NSIKDUERSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)N=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Haspin-IN-3 in Mitosis
Abstract
Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis. Its primary function is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical signaling event that orchestrates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere. The dysregulation of Haspin is implicated in genomic instability and oncogenesis, making it a compelling target for anti-cancer therapeutics. This compound is a potent and specific small molecule inhibitor of Haspin kinase. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mitotic progression, presenting quantitative data on its potency, and outlining key experimental protocols for its study.
The Role of Haspin Kinase in Mitotic Regulation
Haspin is a crucial regulator of mitosis, ensuring proper chromosome alignment and segregation.[1][2] Its kinase activity is tightly regulated during the cell cycle, peaking in mitosis. The sole well-characterized substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3).[3][4] This phosphorylation event (H3T3ph) occurs predominantly at the inner centromeres of mitotic chromosomes.[2][4]
The phosphorylation of H3T3 by Haspin creates a docking site for the CPC, a key regulatory complex in mitosis.[5][6] The CPC, which includes the kinase Aurora B and the H3T3ph-binding protein Survivin, is thus recruited to the centromeres.[6] This precise localization of the CPC is essential for:
-
Correcting improper microtubule-kinetochore attachments: Aurora B kinase, a component of the CPC, phosphorylates substrates at the kinetochore to destabilize incorrect attachments, allowing for their correction.[6]
-
Ensuring sister chromatid cohesion: Haspin is required to protect the cohesin complex at the centromeres from premature dissociation.[2][4]
-
Activating the Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that delays anaphase onset until all chromosomes are properly attached to the mitotic spindle.[2][4]
Depletion or inhibition of Haspin leads to a failure in CPC recruitment to the centromere, resulting in chromosome misalignment, premature loss of sister chromatid cohesion, mitotic arrest, and ultimately, cell death.[2][7][8]
This compound: A Potent Inhibitor of Haspin Kinase
This compound is a small molecule compound identified as a potent inhibitor of Haspin kinase.[9][10][11] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of the Haspin enzyme.[7] By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase.
The direct consequence of Haspin inhibition by this compound is the suppression of Histone H3 Threonine 3 phosphorylation. This blockade initiates a cascade of downstream effects that disrupt the mitotic process:
-
Inhibition of H3T3 Phosphorylation: Cellular levels of H3T3ph are significantly reduced.[12]
-
Disruption of CPC Localization: Without the H3T3ph docking site, the Chromosomal Passenger Complex fails to accumulate at the centromeres.[5][7]
-
Chromosome Segregation Errors: The mislocalization of Aurora B kinase leads to incorrect microtubule-kinetochore attachments that are not efficiently corrected.[7]
-
Mitotic Arrest and Cell Death: The accumulation of segregation errors activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[2][7] This sustained arrest often triggers apoptosis, forming the basis of the anti-cancer effects of Haspin inhibitors.[7][8]
-
Delayed Mitotic Entry: In addition to disrupting mitosis itself, Haspin inhibition can also delay the entry into mitosis by extending the G2 phase of the cell cycle.[12][13]
Quantitative Data
The potency of this compound and other relevant inhibitors is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Haspin enzyme by 50% in vitro.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | Haspin | 14 | [5][9][10][14][15] |
| CHR-6494 | Haspin | 2 | [5] |
| Haspin-IN-4 | Haspin | 0.01 | [5] |
| MU1920 | Haspin | 6 | [5] |
| LDN-192960 | Haspin, DYRK2 | 10 (Haspin), 48 (DYRK2) | [5] |
| LDN-209929 | Haspin | 55 | [5] |
| Haspin-IN-2 | Haspin | 50 | [5] |
| Haspin-IN-1 | Haspin, CLK1, DYRK1A | 119 (Haspin) | [5] |
The cellular effects resulting from the inhibition of Haspin kinase activity are summarized in the following table.
| Effect | Description | Consequence | Reference(s) |
| Reduced H3T3ph | Decreased phosphorylation of Histone H3 at Threonine 3. | Loss of CPC docking site at the centromere. | [12] |
| Chromosome Misalignment | Failure of chromosomes to align properly at the metaphase plate. | Activation of the Spindle Assembly Checkpoint. | [2][3] |
| Mitotic Delay/Arrest | Cells are delayed in or arrested at the G2/M phase of the cell cycle. | Prolonged mitosis can lead to mitotic catastrophe and cell death. | [2][12][13] |
| Premature Sister Chromatid Separation | Loss of cohesion between sister chromatids before anaphase. | Aneuploidy in daughter cells if mitosis completes. | [2] |
| Induction of Apoptosis | Programmed cell death is triggered in response to mitotic errors. | Anti-proliferative and anti-cancer effects. | [7][8] |
Mandatory Visualizations
References
- 1. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivochem.net [invivochem.net]
- 11. This compound | Haspin抑制剂 | MCE [medchemexpress.cn]
- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
- 15. glpbio.com [glpbio.com]
role of haspin kinase in chromosome segregation
An In-depth Technical Guide on the Role of Haspin Kinase in Chromosome Segregation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Haspin, an atypical serine/threonine kinase, has emerged as a critical regulator of mitotic fidelity. Its primary role is to ensure the accurate segregation of chromosomes by creating a specific histone modification that serves as a recruitment platform for the Chromosomal Passenger Complex (CPC). This guide provides a comprehensive overview of Haspin's molecular function, its intricate regulation during the cell cycle, and the downstream consequences of its activity on chromosome dynamics. We present quantitative data on its enzymatic activity and inhibition, detail key experimental protocols for its study, and provide visual representations of its signaling pathway and the cellular consequences of its inhibition. The unique mechanism of Haspin and its overexpression in various cancers position it as a promising target for novel anti-mitotic therapies.
Introduction to Haspin Kinase
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a protein kinase essential for the proper alignment and segregation of chromosomes during mitosis.[1][2] Unlike many other mitotic kinases, Haspin is structurally distinct from conventional eukaryotic protein kinases (ePKs), possessing an atypical kinase domain that is constitutively active.[3][4][5] Its expression is not strictly limited to germ cells; it is also found in all proliferating somatic cells.[6] The primary and most well-characterized function of Haspin is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during mitosis, a modification that is pivotal for orchestrating key mitotic events.[4][6][7]
Molecular Function and Mechanism of Action
The Atypical Kinase Domain
The crystal structure of the human Haspin kinase domain reveals a classic bi-lobed architecture but with several unique features that distinguish it from typical ePKs.[3][4][5] Notably, it lacks some of the highly conserved motifs usually required for kinase activity, yet it maintains a constitutively active conformation.[3][4] This inherent activity is stabilized by specific inserts within its structure. The activation segment of Haspin is uniquely adapted for the specific recognition of the basic histone H3 tail.[3]
Phosphorylation of Histone H3 at Threonine 3 (H3T3ph)
The sole identified substrate of Haspin in the context of chromosome segregation is Histone H3.[4] Haspin specifically phosphorylates the threonine residue at position 3 (H3T3).[3][6] This phosphorylation event begins in prophase, becomes concentrated at the inner centromeres during prometaphase and metaphase, and the mark is subsequently removed during anaphase.[2][6][8]
The H3T3ph mark created by Haspin serves as a crucial docking site for the Chromosomal Passenger Complex (CPC), a master regulator of mitosis.[9][10][11] The Survivin subunit of the CPC directly binds to this phosphorylated histone tail, thereby recruiting the entire complex, including the catalytic subunit Aurora B kinase, to the centromere.[10][12][13]
The Haspin-CPC-Aurora B Axis in Chromosome Segregation
The recruitment of the CPC to the centromere by Haspin-mediated H3T3ph is fundamental for ensuring mitotic fidelity through several mechanisms:
-
Correction of Kinetochore-Microtubule Attachments: Centromeric Aurora B, positioned by Haspin, phosphorylates multiple substrates to destabilize incorrect attachments between kinetochores and spindle microtubules.[9] This error correction mechanism is essential for ensuring that sister chromatids are correctly attached to opposite spindle poles (biorientation) before anaphase onset.
-
Spindle Assembly Checkpoint (SAC) Signaling: By promoting the proper localization of Aurora B, Haspin activity is required for robust SAC signaling in response to misaligned chromosomes.[9] The SAC prevents premature entry into anaphase until all chromosomes are properly bioriented.
-
Protection of Centromeric Cohesion: Haspin is required to protect the cohesin complex at the centromeres from premature removal during prophase and prometaphase.[4][14] Depletion of Haspin leads to a premature loss of sister chromatid cohesion.[8] This function ensures that sister chromatids remain linked until the metaphase-to-anaphase transition.
Regulation of Haspin Kinase Activity
While the Haspin kinase domain is constitutively active, its activity and localization are tightly regulated throughout the cell cycle to ensure that H3T3 phosphorylation occurs only during mitosis.[4]
-
Cell Cycle Expression: Haspin protein levels remain relatively constant throughout the cell cycle.[4]
-
Mitotic Phosphorylation: Haspin itself is heavily phosphorylated during mitosis.[1][6] This phosphorylation, primarily in its N-terminal domain, is initiated by Cyclin B/Cdk1 and further enhanced by other mitotic kinases like Plk1.[8] These phosphorylation events are thought to enhance Haspin's ability to phosphorylate H3T3 in the cellular context.[8]
-
Substrate Accessibility and Context: The ability of Haspin to phosphorylate H3T3 is also influenced by other nearby histone modifications. For instance, methylation of the adjacent lysine 4 on Histone H3 (H3K4me) can negatively impact substrate recognition by Haspin.[3]
The signaling pathway involving Haspin is critical for mitotic progression.
Consequences of Haspin Depletion or Inhibition
Disruption of Haspin function, either through RNA interference (RNAi) or small molecule inhibitors, leads to severe mitotic defects:
-
Chromosome Misalignment: The most prominent phenotype is the failure of chromosomes to align properly at the metaphase plate.[1][4][6]
-
Loss of Centromeric CPC: Inhibition of Haspin kinase activity prevents the recruitment of Aurora B to the centromeres.[9]
-
Premature Sister Chromatid Separation: Depletion of Haspin results in the premature loss of cohesin from chromosome arms and centromeres.[4][8]
-
Mitotic Arrest: The combination of chromosome misalignment and cohesion defects activates the spindle assembly checkpoint, leading to a prolonged arrest in a prometaphase-like state.[4]
These consequences highlight Haspin's indispensable role in ensuring the fidelity of chromosome segregation.
Quantitative Data Summary
Table 1: Kinetic Properties of Human Haspin Kinase
| Substrate | Km (ATP) | Km (H3 peptide) | kcat | Reference |
| H3 (1-21) peptide (Full-length Haspin) | ~15 µM | ~0.5 µM | ~3.0 s-1 | [3] |
| H3 (1-21) peptide (Kinase domain only) | ~3 µM | ~3.0 µM | ~0.2 s-1 | [3] |
Data are approximate values derived from published studies and may vary based on specific assay conditions.
Table 2: Potency of Selected Haspin Kinase Inhibitors
| Inhibitor | IC50 (in vitro) | Cell-based Assay Effect | Reference |
| CHR-6494 | 2 nM | Inhibits H3T3 phosphorylation | [11] |
| 5-Iodotubercidin (5-ITu) | ~25 nM | Induces mitotic delay | [8] |
| LDN-192960 | 10 nM | Inhibits Haspin and DYRK2 | [11] |
| CX-6258 | Potent inhibitor | Reduces proliferation, causes G2/M arrest | [15][16] |
| Staurosporine | 0.36 µM | Broad-spectrum kinase inhibitor | [17] |
Key Experimental Protocols
In Vitro Haspin Kinase Assay (Radiometric)
This protocol is used to measure the direct phosphorylation of a substrate by recombinant Haspin kinase.
-
Recombinant Protein: Purify recombinant full-length or kinase domain of Haspin (e.g., as a GST or MBP fusion protein) from E. coli.
-
Substrate: Use recombinant Histone H3 or a synthetic peptide corresponding to the N-terminus of H3 (e.g., H3 1-21).
-
Reaction Mixture: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Assay:
-
To the reaction buffer, add the substrate (e.g., 1 µg Histone H3), recombinant Haspin kinase (e.g., 50 ng), and ATP. The ATP mix should contain cold ATP (e.g., 50 µM final concentration) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated radioactivity.
-
Quantify band intensity using appropriate software.
-
Haspin Depletion by RNA Interference (RNAi)
This protocol is used to study the cellular consequences of reduced Haspin expression.
-
Cell Culture: Plate a human cell line (e.g., HeLa, U2OS) at an appropriate density to be 30-50% confluent at the time of transfection.
-
Transfection Reagent: Use a lipid-based transfection reagent such as Lipofectamine RNAiMAX.
-
siRNA: Use validated siRNAs targeting Haspin mRNA (typically 20-100 nM final concentration) and a non-targeting control siRNA.
-
Procedure:
-
Dilute siRNA in a serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Analysis:
-
Incubate cells for 48-72 hours post-transfection.
-
Harvest cells for analysis. Confirm Haspin knockdown by Western blotting or qRT-PCR.
-
Analyze cellular phenotypes by immunofluorescence microscopy (to assess chromosome alignment, CPC localization) or flow cytometry (to assess cell cycle distribution).[18]
-
Immunofluorescence Staining for H3T3ph and Chromosome Alignment
This protocol allows for the visualization of Haspin's activity and its effect on chromosome organization in cells.
-
Cell Preparation: Grow cells on glass coverslips. Apply treatments as required (e.g., Haspin inhibitor, synchronization agents).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for H3T3ph, a centromere marker (e.g., CREST), and α-tubulin (for the spindle).
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain DNA with DAPI or Hoechst 33342. Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze chromosome alignment, H3T3ph localization, and spindle morphology.
Haspin as a Therapeutic Target in Oncology
The essential role of Haspin in mitosis makes it an attractive target for cancer therapy.[19] Cancer cells, characterized by uncontrolled proliferation, are particularly vulnerable to agents that disrupt cell division. Haspin is frequently overexpressed in various cancers, and its inhibition has been shown to prevent cancer cell growth and induce apoptosis.[19][20][21]
Several small molecule inhibitors of Haspin have been developed.[7][22] These inhibitors effectively block H3T3 phosphorylation, leading to mitotic catastrophe and cell death in cancer cell lines.[7][15] The development of highly potent and selective Haspin inhibitors is an active area of research, with the potential to yield a new class of anti-mitotic drugs for cancer treatment.[16][19]
Conclusion
Haspin kinase is a pivotal regulator of chromosome segregation. Through its unique ability to phosphorylate Histone H3 at Threonine 3, it establishes a crucial link between the chromatin and the core mitotic machinery. The Haspin-mediated recruitment of the Chromosomal Passenger Complex to the centromere is essential for correcting improper microtubule attachments and maintaining sister chromatid cohesion, thereby safeguarding genomic stability during cell division. The profound mitotic defects caused by its inhibition, coupled with its upregulation in malignant tissues, underscore its significance as a high-value target for the development of novel cancer therapeutics. Further research into the broader functions and regulation of Haspin will continue to illuminate the complex mechanisms governing mitosis and offer new avenues for therapeutic intervention.
References
- 1. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 8. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The chromosomal passenger complex (CPC) as a key orchestrator of orderly mitotic exit and cytokinesis [frontiersin.org]
- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 14. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
Haspin-IN-3: A Technical Guide to a Novel Anticancer Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) has emerged as a compelling target in oncology due to its critical role in mitotic progression. This atypical serine/threonine kinase is the sole enzyme responsible for phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during cell division. Overexpression of Haspin is frequently observed in various malignancies, correlating with tumor progression and poor prognosis. Haspin-IN-3 has been identified as a potent and selective inhibitor of Haspin kinase, demonstrating significant anticancer effects in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates.
Introduction to Haspin Kinase and Its Role in Cancer
Haspin, encoded by the GSG2 gene, is a crucial regulator of mitosis.[1][2] Its primary function is the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][2] This post-translational modification acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes key mitotic regulators like Aurora B kinase. The correct localization of the CPC to the centromere is essential for proper kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis.
Dysregulation of Haspin activity leads to mitotic errors, including chromosome misalignment and segregation defects, which can result in aneuploidy, a hallmark of cancer.[1] Notably, Haspin is often overexpressed in a wide range of cancers, and its elevated levels are associated with increased cell proliferation and tumor aggressiveness.[2] These findings underscore Haspin as a promising therapeutic target for the development of novel anticancer agents. Small molecule inhibitors of Haspin, such as this compound, are designed to disrupt its catalytic activity, leading to mitotic catastrophe and selective killing of rapidly dividing cancer cells.[1]
This compound: A Potent Inhibitor of Haspin Kinase
This compound is a small molecule inhibitor that demonstrates high potency against Haspin kinase.
In Vitro Kinase Inhibition
This compound exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range against its target, indicating a strong and specific interaction.
| Compound | Target | IC50 (nM) |
| This compound | Haspin Kinase | 14 |
Table 1: In vitro inhibitory activity of this compound against Haspin kinase.[3]
Antiproliferative Activity in Cancer Cell Lines
The potent inhibition of Haspin kinase by this compound translates into significant antiproliferative effects across various cancer cell lines. A compound identified as HSD972, which is understood to be this compound, has been evaluated for its ability to inhibit the growth of several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 3.2 |
| HeLa | Cervical Cancer | 4.5 |
| A375 | Melanoma | 6.8 |
Table 2: Antiproliferative activity (IC50 values) of HSD972 (this compound) in various cancer cell lines after 72 hours of treatment.
Mechanism of Action
The anticancer activity of this compound is primarily driven by its inhibition of Haspin kinase, which sets off a cascade of events culminating in mitotic defects and cell death.
Inhibition of Histone H3 Phosphorylation and Mitotic Disruption
By binding to the ATP-binding pocket of Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3. This abrogation of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex to the centromeres. The mislocalization of the CPC leads to improper chromosome alignment during metaphase, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe. This process results in a G2/M phase cell cycle arrest.
Induction of the cGAS-STING Pathway
A significant consequence of the mitotic disruption caused by Haspin inhibition is the formation of micronuclei. These are small, extranuclear bodies that contain fragments of chromosomes that have failed to properly segregate during mitosis. The DNA within these micronuclei can be exposed to the cytoplasm, where it is recognized by the cyclic GMP-AMP synthase (cGAS) protein. cGAS activation leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the Stimulator of Interferon Genes (STING) pathway.[4][5] Activation of the cGAS-STING pathway triggers a type I interferon response, promoting an anti-tumor immune response.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, A375)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions (including a vehicle control with DMSO).
-
Incubate the cells for 72 hours.
-
Add 10-20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Histone H3 Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the levels of phosphorylated histone H3.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[6][7]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6][7]
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
Experimental and Drug Discovery Workflow
The evaluation of a potential anticancer therapeutic like this compound follows a structured workflow from initial screening to more detailed mechanistic studies.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a novel class of anticancer therapeutics. Its potent and specific inhibition of Haspin kinase, leading to mitotic catastrophe and activation of innate immune signaling, provides a dual mechanism for combating cancer. The data presented in this guide highlight the potential of this compound and provide a framework for its further investigation.
Future research should focus on expanding the evaluation of this compound to a broader range of cancer models, including patient-derived xenografts and organoids, to better predict clinical efficacy. Further optimization of the chemical scaffold could lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Additionally, exploring combination therapies, for instance with immune checkpoint inhibitors, could leverage the immune-stimulatory effects of Haspin inhibition to achieve synergistic anticancer activity. The continued investigation of Haspin inhibitors like this compound holds significant promise for advancing cancer therapy.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
The Effect of Haspin-IN-3 on Histone H3 Threonine 3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Haspin-IN-3, a potent inhibitor of Haspin kinase, and its downstream effects on the phosphorylation of histone H3 at threonine 3 (H3T3ph). This document details the mechanism of action, presents quantitative data on inhibitor potency, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to Haspin Kinase and H3T3 Phosphorylation
Haspin, a serine/threonine kinase, plays a pivotal role in the regulation of mitosis.[1][2] Its primary known substrate is histone H3, which it phosphorylates at the threonine 3 residue (H3T3ph).[3] This phosphorylation event is a critical component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC) at the centromeres during mitosis.[4][5] The recruitment of the CPC, which includes the kinase Aurora B, is essential for proper chromosome alignment and segregation, ensuring genomic stability.[4] Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[6]
This compound: A Potent Inhibitor of Haspin Kinase
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Haspin kinase, thereby preventing the phosphorylation of histone H3. Its potency makes it a valuable tool for studying the cellular functions of Haspin and as a potential lead compound for anticancer drug development.
Quantitative Data
The inhibitory activity of this compound and other relevant Haspin inhibitors is summarized in the table below. While a comprehensive kinase selectivity profile for this compound is not publicly available, the data for other inhibitors highlight the ongoing efforts to develop highly selective compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Haspin | 14 | Biochemical Assay | [7][8] |
| HSD972 | Haspin | 14 | ADP-Glo Kinase Assay | [6] |
| CHR-6494 | Haspin | 2 | Biochemical Assay | [9] |
| LDN-192960 | Haspin | 10 | Biochemical Assay | [9] |
| DYRK2 | 48 | Biochemical Assay | [9] |
Signaling Pathway
The regulation of H3T3 phosphorylation is a tightly controlled process involving multiple mitotic kinases. The following diagram illustrates the signaling pathway leading to Haspin activation and its subsequent phosphorylation of histone H3.
Caption: Haspin kinase is activated by Cdk1 and Plk1, leading to H3T3ph and CPC recruitment.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on H3T3 phosphorylation.
In Vitro Haspin Kinase Assay (ADP-Glo™)
This assay measures the kinase activity of purified Haspin by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Haspin kinase
-
Casein protein (substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 0.1 mg/ml BSA)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, combine the reaction buffer, 10 µM ATP, 0.1 mg/mL casein, the desired concentration of this compound (or DMSO control), and 5 ng/µL of Haspin kinase in a final volume of 5 µL.
-
Incubate the reaction at room temperature for 3 hours.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.[6]
Cell-Based H3T3ph Inhibition Assay (Immunofluorescence)
This protocol describes how to assess the inhibition of H3T3 phosphorylation in cultured cells treated with this compound.
Materials:
-
HeLa or U2OS cells
-
This compound
-
Cell culture medium and supplements
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Microscopy imaging system
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified duration (e.g., 2-24 hours).
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of the phospho-H3 (Thr3) signal in the nucleus.
Western Blotting for H3T3ph
This method allows for the quantification of total cellular levels of H3T3ph following treatment with this compound.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Mouse anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with various concentrations of this compound and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody to normalize for loading.[10]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical in vitro kinase inhibition assay and a cell-based study of this compound's effects.
Caption: Workflow for determining the IC50 of this compound in a biochemical assay.
References
- 1. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect of Haspin Inhibition: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Histone H3 Associated Protein Kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target in oncology. Its singular known substrate in mitotic cells is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This seemingly simple modification initiates a cascade of events essential for faithful chromosome segregation. Consequently, the inhibition of haspin kinase activity triggers a profound disruption of mitotic processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of the core cellular pathways affected by haspin inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.
The Core Cellular Pathway: The Haspin-Aurora B Signaling Axis
The primary and most well-characterized pathway disrupted by haspin inhibition is the recruitment and activation of the Chromosomal Passenger Complex (CPC) at the centromere. The CPC, a key regulator of mitosis, is composed of Aurora B kinase, INCENP, Survivin, and Borealin. Haspin-mediated phosphorylation of Histone H3 at Threonine 3 creates a docking site for the CPC, specifically for the CPC subunit Survivin. This localization of the CPC to the inner centromere is crucial for Aurora B kinase to phosphorylate its various substrates, which in turn govern correct kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC).
Inhibition of haspin breaks this critical link. The absence of the H3T3ph mark prevents the proper localization of the CPC to the centromeres. As a result, Aurora B kinase is not appropriately positioned to execute its functions, leading to a cascade of downstream mitotic errors.
Target Validation of Haspin-IN-3 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of Haspin-IN-3, a potent inhibitor of the mitotic kinase Haspin, in cancer cell lines. Haspin is a critical regulator of mitosis, and its inhibition presents a promising therapeutic strategy for various cancers. This document details the underlying biological pathways, experimental methodologies for target validation, and quantitative data on the effects of Haspin inhibition.
Introduction to Haspin Kinase
Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome alignment at the metaphase plate.[4]
Inhibition of Haspin disrupts this signaling cascade, leading to defects in chromosome alignment, prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][5] This specific role in mitosis makes Haspin an attractive target for anticancer drug development, as inhibitors would selectively affect proliferating cells while sparing non-dividing, healthy cells.[5] this compound is a potent small molecule inhibitor of Haspin with an IC50 of 14 nM.[6][7][8]
Signaling Pathway and Mechanism of Action
The inhibition of Haspin by this compound initiates a cascade of events that disrupt the normal progression of mitosis. The following diagram illustrates the key signaling pathway.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. medicine.uams.edu [medicine.uams.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
Preclinical Profile of Haspin-IN-3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data and the broader context of inhibiting the mitotic kinase Haspin, with a specific focus on the potent inhibitor, Haspin-IN-3. Due to the limited publicly available preclinical data specifically for this compound, this document also incorporates methodologies and findings from studies on other well-characterized Haspin inhibitors to provide a thorough understanding of the preclinical evaluation of this class of compounds.
Introduction to Haspin Kinase Inhibition
Haspin, a serine/threonine kinase, plays a pivotal role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is crucial for the proper alignment of chromosomes during mitosis.[1] The inhibition of Haspin has emerged as a promising strategy in cancer therapy, as it disrupts the mitotic process in rapidly dividing cancer cells, leading to mitotic arrest and subsequent cell death.[2] Preclinical studies on various Haspin inhibitors have demonstrated their potential in reducing tumor growth in models of leukemia, breast cancer, and colorectal cancer.[2]
This compound: A Potent 7-Azaindole Derivative
This compound, also identified as compound 8l in its discovery publication, is a novel and potent inhibitor of Haspin kinase.[2] It belongs to a class of 7-azaindole derivatives bearing benzocycloalkanone motifs.[3]
Quantitative Data
The primary quantitative data available for this compound is its in vitro potency against its target kinase.
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 8l) | Haspin | 14 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further preclinical data, including cell-based activity (e.g., GI50 in cancer cell lines), in vivo efficacy, and pharmacokinetic profiles for this compound, are not extensively available in the public domain. To illustrate the typical preclinical characterization of a Haspin inhibitor, data from other compounds in this class are referenced in the subsequent sections.
Mechanism of Action of Haspin Inhibitors
Haspin inhibitors, including this compound, act by competing with ATP for the binding pocket of the Haspin kinase enzyme.[2] This prevents the phosphorylation of histone H3 at threonine 3. The absence of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres.[2] This disruption leads to defects in chromosome segregation, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.
Caption: Mechanism of Haspin kinase action and its inhibition by this compound.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, this section provides representative methodologies for key experiments used in the preclinical evaluation of Haspin inhibitors, drawn from studies on similar compounds.
In Vitro Kinase Inhibition Assay (Example Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Haspin kinase.
Objective: To determine the IC50 value of a test compound against Haspin kinase.
Materials:
-
Recombinant Haspin kinase
-
Histone H3 peptide substrate
-
ATP
-
Assay buffer
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant Haspin kinase, and the histone H3 peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1-3 hours).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
References
The Role of Haspin Kinase in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Haploid Germ Cell-Specific Nuclear Protein Kinase (Haspin), also known as GSG2, is an atypical serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division.[1][2] Unlike many other kinases, Haspin's activity is not regulated by activation loop phosphorylation; instead, its unique structure confers a constitutively active conformation.[3][4] Its primary and most well-characterized function is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during mitosis, a critical event for the proper alignment and segregation of chromosomes.[5][6][7] Due to its essential role in mitosis and its frequent upregulation in various cancers, Haspin has emerged as a promising target for novel anticancer therapies.[1][8][9]
This guide provides an in-depth overview of Haspin's function in cell cycle control, its regulatory mechanisms, key experimental methodologies for its study, and its significance as a therapeutic target.
Core Function and Regulation of Haspin in Mitosis
Haspin's expression levels remain relatively constant throughout the cell cycle.[3] However, its kinase activity towards H3T3 is significantly enhanced during mitosis.[10] This activation is triggered by a series of phosphorylation events within its N-terminal domain, initiated by Cyclin B/Cdk1 and further promoted by other key mitotic kinases such as Polo-like kinase 1 (Plk1) and Aurora B.[10][11][12]
The central role of Haspin is to establish a "histone code" that directs the localization of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes the kinase Aurora B and its regulatory subunits Survivin, INCENP, and Borealin, is a master regulator of mitotic events.[12][13]
The signaling cascade proceeds as follows:
-
Activation: In early mitosis, kinases like Cdk1 and Plk1 phosphorylate Haspin, enhancing its activity.[11]
-
H3T3 Phosphorylation: Activated Haspin phosphorylates Histone H3 at Threonine 3, primarily at the inner centromeres.[3][6]
-
CPC Recruitment: The H3T3ph mark acts as a docking site for the CPC subunit Survivin.[11][14] This recruitment is essential for concentrating Aurora B kinase at the centromeres.[5][13]
-
Aurora B Function: Centromeric Aurora B then phosphorylates multiple substrates to ensure the correction of erroneous kinetochore-microtubule attachments and to activate the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature sister chromatid separation.[3][13]
-
Feedback Loop: A positive feedback loop exists where centromeric Aurora B can, in turn, phosphorylate Haspin, further promoting CPC accumulation.[12]
This pathway is critical for maintaining genomic stability. Disruption of Haspin function leads to severe mitotic defects.
Consequences of Haspin Depletion and Inhibition
Interfering with Haspin function, either through RNA interference (RNAi) or small molecule inhibitors, has profound effects on cell cycle progression, extending beyond mitosis into interphase.
-
Mitotic Defects: The most prominent effects of Haspin loss are mitotic. Cells exhibit a failure of chromosomes to align correctly at the metaphase plate, premature loss of sister chromatid cohesion, and the formation of multipolar spindles.[3][10] These defects lead to the activation of the spindle assembly checkpoint and a mitotic arrest in a prometaphase-like state.[2][3]
-
Interphase Delay: Haspin inhibition also impacts interphase. Treatment with Haspin inhibitors or Haspin knockdown can delay entry into mitosis by causing an extended S or G2 phase.[10][15][16] This suggests Haspin has roles in regulating the G2/M transition.[10]
-
Postmitotic Arrest: In some cell lines, Haspin deficiency leads to mitotic cell death or a G1 arrest in the subsequent cell cycle, often associated with the induction of the p21 checkpoint protein.[16]
The consequences of disrupting the Haspin pathway underscore its importance for multiple stages of the cell cycle.
Quantitative Data on Haspin Inhibition
The development of small molecule inhibitors has been crucial for dissecting Haspin's function. These compounds provide a means for acute, reversible inhibition, complementing genetic approaches.
| Inhibitor | Target(s) | IC50 | Cellular Effect | Reference(s) |
| 5-Iodotubercidin (5-ITu) | Haspin, CLK family | Not specified | Potent Haspin inhibitor used to study mitotic consequences. | [4][10] |
| CHR-6494 | Haspin | Not specified | Delays mitotic entry and interphase progression in HeLa and U2OS cells. | [10][15] |
| LDN-192960 | Haspin | 10 nM | Potent acridine-derivative Haspin inhibitor identified via HTS. | [2] |
| CX-6258 | Haspin | Not specified | Active against melanoma cell lines, induces G2/M arrest and cGAS-STING pathway activation. | [17][18] |
Table 1: Summary of Selected Haspin Inhibitors and Their Effects.
| Condition | Cell Line | Measured Effect | Observation | Reference(s) |
| Haspin siRNA | HeLa | Interphase Duration | Prolonged in asynchronous cells. | [10] |
| Haspin siRNA | HeLa, U2OS | S/G2 Duration | Greatly prolonged, followed by mitotic death or G1 arrest. | [16] |
| CHR-6494 Treatment | U2OS | Cell Cycle Markers | Higher levels of Cyclin A/B and Cdk1-Y15P, indicative of a prolonged G2 phase. | [10] |
| Haspin Inhibition | U2OS | Aurora B Substrates | Reduced phosphorylation of centromeric targets like MCAK and CENP-A (S7). | [13] |
Table 2: Cellular Consequences of Haspin Depletion or Inhibition.
Key Experimental Protocols
Studying Haspin function involves a combination of molecular biology, cell biology, and biochemical techniques.
4.1 Haspin Depletion using RNA interference (RNAi)
This method is used to reduce the expression of Haspin protein to study the resulting cellular phenotype.
-
Objective: To specifically knock down Haspin mRNA and protein levels.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute a validated Haspin-targeting siRNA oligonucleotide and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the cell type and the rate of protein turnover.
-
Validation and Analysis: Harvest a subset of cells to validate knockdown efficiency via immunoblotting for Haspin protein. The remaining cells can be used for downstream analysis, such as immunofluorescence microscopy to assess mitotic defects or time-lapse imaging to monitor cell cycle progression.[6][10]
-
4.2 Immunoblotting for Phospho-H3T3 and Cell Cycle Markers
This technique is used to quantify changes in the levels of total and phosphorylated proteins following Haspin inhibition or depletion.
-
Objective: To detect the levels of H3T3ph, cyclins, and other cell cycle proteins.
-
Protocol:
-
Cell Lysis: Harvest cells by scraping and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-H3-Thr3, anti-Cyclin B1, anti-Cdk1-pY15) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
4.3 Immunofluorescence Microscopy for Chromosome Alignment
This method allows for the visualization of Haspin's subcellular localization and the assessment of mitotic phenotypes.
-
Objective: To visualize chromosome and spindle morphology in cells depleted of Haspin.
-
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatment (e.g., siRNA, inhibitor).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Staining: Incubate with primary antibodies (e.g., anti-phospho-H3-Thr3, anti-α-tubulin to stain microtubules) for 1-2 hours.[10]
-
Secondary Antibody Staining: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
DNA Counterstaining: Stain the DNA with a dye like DAPI or Hoechst 33342 for 5-10 minutes.[10]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope. Analyze images for defects in chromosome congression to the metaphase plate.
-
Conclusion and Future Directions
Haspin is a crucial regulator of mitotic fidelity, acting through the phosphorylation of H3T3 to ensure the proper localization and function of the Aurora B-containing Chromosomal Passenger Complex.[13][14] Its role in maintaining chromosome cohesion and alignment makes it essential for preventing genomic instability.[3][20] The discovery that Haspin is overexpressed in many cancers and that its inhibition can halt cancer cell proliferation has positioned it as a compelling target for drug development.[1][5][21]
Future research will likely focus on identifying additional Haspin substrates to uncover potential functions outside of the well-established H3T3-CPC axis, further elucidating its role in interphase, and developing highly specific and potent inhibitors for clinical application.[3][4] A thorough understanding of the Haspin signaling network will be vital for leveraging its therapeutic potential in oncology and potentially other diseases linked to aberrant cell division.[5]
References
- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. rupress.org [rupress.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HASPIN histone H3 associated protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the Inhibitory Activity of Haspin-IN-3: A Technical Guide
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a unique serine/threonine kinase that plays a pivotal role in the faithful segregation of chromosomes during mitosis.[1][2][3] Its sole identified substrate is Histone H3, which it specifically phosphorylates at the threonine 3 residue (H3T3ph).[2][4][5][6] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), localizing key mitotic regulators like Aurora B kinase to the centromere to ensure proper chromosome alignment and segregation.[6][7] Dysregulation of Haspin activity can lead to mitotic defects and is associated with cancer, making it an attractive therapeutic target.[4][6] Haspin-IN-3 is a potent small-molecule inhibitor of Haspin kinase. This guide provides an in-depth analysis of the structural and molecular basis of its inhibitory action, intended for researchers and professionals in drug development.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of Haspin kinase. Its activity, along with other notable Haspin inhibitors, is summarized below. This quantitative data provides a comparative landscape of inhibitor potency, crucial for selecting appropriate chemical probes and for structure-activity relationship (SAR) studies.
| Inhibitor Name | IC50 / Kd | Target(s) | Notes |
| This compound | 14 nM (IC50) | Haspin | Potent and specific Haspin inhibitor with anticancer effects.[3][5][8][9][10] |
| Haspin-IN-4 | 0.01 nM (IC50) | Haspin | A highly potent and selective inhibitor of Haspin.[5] |
| CHR-6494 | 2 nM (IC50) | Haspin | A potent inhibitor that effectively blocks H3T3 phosphorylation.[3][5] |
| MU1920 | 6 nM (IC50) | Haspin | An ATP-competitive and selective Haspin inhibitor.[5] |
| LDN-192960 | 10 nM (IC50) | Haspin, DYRK2 | Dual inhibitor of Haspin and DYRK2 (IC50 = 48 nM).[3][5] |
| HSK205 | 0.55 nM (Kd) | Haspin, FLT3 | Dual inhibitor targeting both Haspin and FLT3 kinase.[11] |
| ARC-3372 | 150 nM (Kd) | Haspin | Bisubstrate inhibitor targeting both ATP and peptide binding sites.[12] |
Molecular Mechanism and Signaling Pathway
Haspin's role is central to the "histone code" that governs mitotic events. Its activity is tightly regulated and integrated into the broader cell cycle machinery.
The Haspin Signaling Pathway
During mitosis, Haspin localizes to chromosomes and phosphorylates histone H3 at threonine 3.[2][13] This H3T3ph mark serves as a specific binding site for the BIR domain of Survivin, a core component of the Chromosomal Passenger Complex (CPC).[7] This recruitment is essential for concentrating the CPC, and thereby Aurora B kinase, at the inner centromere. Aurora B then phosphorylates its own substrates to correct improper microtubule-kinetochore attachments and to activate the spindle assembly checkpoint, thus preventing premature chromosome segregation.
Caption: The mitotic signaling pathway initiated by Haspin kinase.
Mechanism of Inhibition by this compound
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the catalytic domain of Haspin kinase.[4] This occupation of the active site physically blocks the binding of ATP, the phosphate donor, thereby preventing the phosphorylation of histone H3. The lack of the H3T3ph signal disrupts the entire downstream signaling cascade, leading to the mislocalization of the CPC, mitotic defects, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells.[4]
Caption: ATP-competitive inhibition mechanism of this compound.
Experimental Protocols
The characterization of Haspin inhibitors like this compound relies on a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (TR-FRET)
This high-throughput assay quantitatively measures the inhibitory effect of a compound on Haspin's enzymatic activity.[14]
Principle: The assay detects the phosphorylation of a biotinylated histone H3 peptide substrate. A Europium (Eu)-labeled anti-H3T3ph antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (SA-APC) acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the Eu and APC into close proximity and generating a FRET signal.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Enzyme: Recombinant human Haspin kinase (e.g., 0.1 nM final concentration).
-
Substrate: Biotinylated Histone H3 (1-21) peptide (e.g., 0.1 µM final concentration).
-
Inhibitor: this compound serially diluted in DMSO (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
ATP: 200 µM final concentration.
-
Stop/Detection Buffer: 50 mM EDTA, 2 nM Eu-anti-H3T3ph antibody, 40 nM SA-APC in a suitable assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of inhibitor dilutions or DMSO (control) to wells of a 384-well assay plate.
-
Add 3 µL of a mix containing Haspin enzyme and H3 peptide substrate in kinase buffer.
-
Incubate for 20 minutes at room temperature for compound pre-incubation.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 10-30 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 337 nm, Emission: 665 nm and 620 nm).
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for a TR-FRET based kinase assay.
Cellular Target Engagement Assay (Immunofluorescence)
This assay validates that the inhibitor blocks Haspin activity within intact cells by measuring the level of the H3T3ph mark.[15]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with a dilution series of this compound (e.g., 0.1 µM to 5 µM) or DMSO for 2-4 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against H3T3ph (e.g., rabbit anti-P-T3-H3) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstain DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides.
-
Image mitotic cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of the H3T3ph signal at the chromosomes of mitotic cells across different treatment conditions.
-
X-ray Crystallography
Determining the co-crystal structure of Haspin bound to an inhibitor provides the ultimate atomic-level detail of the binding interactions.
Methodology:
-
Protein Expression and Purification: Express the catalytic domain of human Haspin (e.g., residues 452-798) in a suitable system (e.g., E. coli or insect cells) and purify to homogeneity using chromatography techniques.
-
Crystallization:
-
Concentrate the purified Haspin protein to 5-10 mg/mL.
-
Incubate the protein with a 2- to 5-fold molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial screens.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine space group and unit cell parameters.
-
Solve the structure using molecular replacement with a known Haspin structure (e.g., PDB ID: 3DLZ) as a search model.
-
Refine the model against the diffraction data and build the inhibitor into the observed electron density. The final structure reveals key hydrogen bonds, hydrophobic interactions, and the overall conformation of the inhibitor in the active site.[12][16]
-
References
- 1. apexbt.com [apexbt.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. csmres.co.uk [csmres.co.uk]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivochem.net [invivochem.net]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-crystal structures of the protein kinase haspin with bisubstrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of the catalytic domain of Haspin, an atypical kinase implicated in chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Haspin-IN-3 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Haspin-IN-3, a potent inhibitor of Haspin kinase, in in vitro kinase assays. This document includes detailed protocols, data presentation, and visual diagrams to facilitate the successful design and execution of experiments for studying Haspin kinase activity and inhibition.
Introduction to this compound
This compound (also referred to as compound 8l) is a small molecule inhibitor of Haspin kinase with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1][2][3][4] Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during mitosis through the recruitment of the chromosomal passenger complex (CPC).[1][2] Inhibition of Haspin kinase disrupts these mitotic processes, making it a target of interest for anti-cancer drug development.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against Haspin kinase has been determined using in vitro biochemical assays.
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference |
| This compound | Haspin | 14 | ADP-Glo™ Kinase Assay | [1][2][3][4] |
Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. However, analysis of structurally related compounds from the same chemical series (7-azaindole derivatives) provides insights into potential off-target effects. For instance, compounds 8g and 8h from the same study that identified this compound (8l ) were found to be dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9)/CyclinT and Haspin. This suggests that this compound may exhibit some activity against CDK9/CyclinT. Further experimental validation is required to determine the precise selectivity profile of this compound.
Haspin Kinase Signaling Pathway
The primary role of Haspin kinase in mitosis is the phosphorylation of histone H3 at threonine 3. This post-translational modification acts as a docking site for the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation.
Caption: Haspin kinase phosphorylates Histone H3, leading to CPC recruitment.
Experimental Protocols
In Vitro Kinase Assay for this compound using ADP-Glo™
This protocol is adapted from established methods for determining the IC50 of Haspin inhibitors.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant Human Haspin Kinase
-
This compound (dissolved in DMSO)
-
Histone H3 peptide (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque plates
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-fold serial dilutions.
-
Prepare a control with DMSO only (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components to each well for a final volume of 5 µL:
-
1.25 µL of 4x Kinase Reaction Buffer
-
1 µL of Histone H3 peptide substrate (final concentration to be optimized, typically around the Km value)
-
0.5 µL of this compound dilution or DMSO control
-
1 µL of recombinant Haspin kinase (concentration to be optimized to achieve 10-30% ATP consumption)
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 1.25 µL of 4x ATP solution (final concentration typically at the Km for ATP, e.g., 10 µM) to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro kinase assay for determining the inhibitory activity of this compound.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound. The provided protocol for the ADP-Glo™ kinase assay offers a robust method for quantifying the inhibitory potency of this compound. While comprehensive selectivity data for this compound is currently limited, the information on related compounds suggests avenues for further investigation into its off-target effects. The diagrams of the signaling pathway and experimental workflow are intended to aid in the conceptual understanding and practical execution of these studies. As with any experimental protocol, optimization of specific conditions may be necessary to achieve the best results in your laboratory setting.
References
Application Notes and Protocols for Haspin-IN-3 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Haspin-IN-3, a potent inhibitor of Haspin kinase, in cell culture experiments. This document includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathway and a general experimental workflow.
Introduction to this compound
This compound is a small molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2][3][4][5] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[6][7] This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres during mitosis.[6][7] By inhibiting Haspin, this compound disrupts this signaling cascade, leading to defects in chromosome alignment, G2/M cell cycle arrest, and ultimately, apoptosis in proliferating cancer cells.[6][8]
Data Presentation
The following tables summarize the in vitro and cellular activities of this compound and other relevant Haspin inhibitors.
Table 1: In Vitro Inhibitory Activity of Haspin Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Haspin | 14 | Biochemical Assay | [3][4][5] |
| HSD972 | Haspin | 14 | Biochemical Assay | [6] |
| CHR-6494 | Haspin | 2 | Biochemical Assay | [1] |
Table 2: Antiproliferative Activity of Haspin Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| HSD972 | HCT116 | Colon Carcinoma | 2.7 µM | [6] |
| HSD972 | HeLa | Cervical Cancer | 4.8 µM | [6] |
| CHR-6494 | MDA-MB-231 | Breast Cancer | 757.1 nM | [8] |
| CHR-6494 | MCF7 | Breast Cancer | 900.4 nM | [8] |
| CHR-6494 | SKBR3 | Breast Cancer | 1.53 µM | [8] |
| CHR-6494 | MeWo | Melanoma | 396 nM | [2] |
| CHR-6494 | MDA-MB-435 | Melanoma | 611 nM | [2] |
| CHR-6494 | HCT-116 | Colon Carcinoma | 500 nM | [1] |
| CHR-6494 | HeLa | Cervical Cancer | 473 nM | [1] |
| CHR-6494 | BxPC-3 | Pancreatic Cancer | 849.0 nM | [9] |
*Note: HSD972 is a structurally related compound to this compound with the same in vitro IC50. Cellular activity data for this compound is not widely available, so HSD972 data is provided as a reference.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits Haspin Kinase, preventing Histone H3 phosphorylation and disrupting mitotic progression.
Experimental Workflow
The diagram below outlines a general workflow for characterizing the in vitro effects of this compound.
Caption: A typical workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phospho-Histone H3 (Thr3)
This protocol is to confirm the on-target effect of this compound by measuring the phosphorylation of its direct substrate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control, followed by the anti-mouse secondary antibody.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Haspin-IN-3 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, handling, and storage of a stock solution of the Haspin kinase inhibitor, Haspin-IN-3, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Introduction to this compound
This compound is a potent inhibitor of Haspin kinase, a serine/threonine kinase that plays a critical role in chromosome alignment during mitosis.[1][2][3][4] By targeting Haspin, this compound serves as a valuable tool for studying mitotic progression and holds potential as an anticancer agent.[1][2][3][4] Accurate and consistent preparation of stock solutions is the first step in obtaining reliable and reproducible experimental results.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 278.26 g/mol [1][2][3][5] |
| Molecular Formula | C₁₆H₁₀N₂O₃[1][2] |
| Appearance | Light yellow to brown solid powder[1][3][4] |
| Solubility in DMSO | 25 mg/mL (equivalent to 89.84 mM)[1][2][3][4] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years[1][3][4][5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[1][3][4][5] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 2.78 mg of powder, this would be 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can impact solubility.[1][3][4]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1][2][6]
-
If the compound is not fully dissolved, warm the solution in a water bath or heat block at 60°C for 5-10 minutes, with intermittent vortexing.[1][2][6]
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[3][7]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][3][4][5] For short-term storage (up to 1 month), -20°C is acceptable.[1][3][4][5]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of Haspin kinase and the workflow for preparing the this compound stock solution.
Caption: Role of Haspin Kinase in Mitosis and its Inhibition by this compound.
Caption: Experimental Workflow for Preparing this compound Stock Solution.
Best Practices and Troubleshooting
-
Use of Anhydrous DMSO: DMSO is highly hygroscopic. The presence of water can significantly impact the solubility and stability of many compounds.[1][3][4] Always use fresh, high-purity, anhydrous DMSO.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain the integrity of the compound.[3][7]
-
Solubility Issues: If this compound does not fully dissolve, ensure that the DMSO is anhydrous and that the warming and ultrasonication steps have been adequately performed. Do not overheat the solution, as this may cause degradation.
-
Working Solutions: When preparing working solutions for cell-based assays, it is important to consider the final concentration of DMSO, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.
References
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Defects Induced by Haspin-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Haspin-IN-3, a potent inhibitor of Haspin kinase, for studying mitotic defects through immunofluorescence staining. Detailed protocols and data presentation guidelines are included to facilitate reproducible and quantifiable experimental outcomes.
Introduction
Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a crucial prerequisite for the centromeric localization of the Chromosomal Passenger Complex (CPC), which includes the key mitotic regulator Aurora B kinase. The proper localization of the CPC is essential for accurate chromosome segregation and the maintenance of genomic stability.[1][2][3]
This compound is a potent and selective inhibitor of Haspin kinase with an IC50 of 14 nM.[4][5] By inhibiting Haspin, this compound prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC from the centromeres.[1][6] This disruption of the normal mitotic program results in a variety of observable defects, including:
-
Chromosome misalignments: Failure of chromosomes to properly congress at the metaphase plate.[7][8][9]
-
Spindle defects: Formation of multipolar spindles and defects in spindle pole integrity.[10][11][12]
-
Activation of the Spindle Assembly Checkpoint (SAC): A cellular surveillance mechanism that delays anaphase onset in the presence of unattached or improperly attached chromosomes.[9]
Immunofluorescence microscopy is a powerful technique to visualize these mitotic defects at the cellular and subcellular level. This document provides a detailed protocol for immunofluorescence staining of cells treated with this compound to analyze these phenotypes.
Data Presentation
Table 1: Quantification of Chromosome Alignment Defects
| Treatment | Concentration (nM) | Duration (h) | Cells with Misaligned Chromosomes (%) |
| Vehicle (DMSO) | - | 24 | 5 ± 2 |
| This compound | 10 | 24 | [Insert experimental data] |
| This compound | 50 | 24 | [Insert experimental data] |
| This compound | 100 | 24 | [Insert experimental data] |
Table 2: Analysis of Spindle Morphology
| Treatment | Concentration (nM) | Duration (h) | Cells with Bipolar Spindles (%) | Cells with Multipolar Spindles (%) |
| Vehicle (DMSO) | - | 24 | 95 ± 3 | 5 ± 1 |
| This compound | 10 | 24 | [Insert experimental data] | [Insert experimental data] |
| This compound | 50 | 24 | [Insert experimental data] | [Insert experimental data] |
| This compound | 100 | 24 | [Insert experimental data] | [Insert experimental data] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
Caption: Haspin Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Immunofluorescence.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., HeLa, U2OS, or other suitable cancer cell line
-
This compound (MedChemExpress, HY-146636)
-
Dimethyl sulfoxide (DMSO)
-
Cell Culture Medium: (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS: (methanol-free)
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody (for identifying mitotic cells)
-
Mouse anti-α-tubulin antibody (for visualizing microtubules and spindles)
-
Human anti-centromere antibody (CREST) (for visualizing kinetochores)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
Alexa Fluor 647-conjugated goat anti-human IgG
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) or an equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the DNA.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Capture Z-stacks to obtain a complete view of the mitotic spindle and chromosome arrangement.
-
Quantify the percentage of mitotic cells exhibiting chromosome misalignment, multipolar spindles, or other defects. A minimum of 100 mitotic cells should be counted for each condition.
-
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Increase the blocking time or try a different blocking agent.
-
Titrate primary and secondary antibody concentrations.
-
-
Weak Signal:
-
Ensure the primary antibody is validated for immunofluorescence.
-
Increase the primary antibody incubation time or concentration.
-
Use a brighter secondary antibody.
-
-
Photobleaching:
-
Use an anti-fade mounting medium.
-
Minimize exposure to the excitation light source.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of Haspin kinase in mitotic progression and to screen for potential anti-cancer therapeutics that target this pathway.
References
- 1. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin balances the ratio of asymmetric cell division through Wnt5a and regulates cell fate decisions in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of haspin-depleted cells reveal that spindle-pole integrity in mitosis requires chromosome cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Haspin kinase regulates microtubule-organizing center clustering and stability through Aurora kinase C in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Haspin-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Haspin-IN-3, a potent Haspin kinase inhibitor, to induce and analyze cell cycle arrest in cancer cell lines. The protocols detail the experimental workflow from cell culture and treatment to flow cytometry analysis, enabling researchers to investigate the anti-proliferative effects of this compound.
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1] It specifically phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment and segregation of chromosomes during cell division.[1] This phosphorylation event facilitates the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres.[1][2][3] The CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring genomic stability.
This compound is a potent small molecule inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the phosphorylation of histone H3 at T3.[1] This disruption of a critical mitotic event leads to defects in chromosome segregation, ultimately causing cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis in rapidly dividing cancer cells.[4][5] The targeted mechanism of action makes Haspin inhibitors like this compound promising candidates for cancer therapy.[1][5]
This document provides detailed protocols for treating cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following table summarizes the expected quantitative data on cell cycle distribution following treatment with a potent Haspin inhibitor. The data is based on studies using CHR-6494, a well-characterized Haspin inhibitor with a similar mechanism of action to this compound. Similar results are anticipated with this compound treatment.
| Cell Line | Treatment | Concentration (nM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| MDA-MB-231 | Control (DMSO) | - | 55.2 ± 1.8 | 27.1 ± 1.2 | 17.7 ± 0.6 | [4] |
| CHR-6494 | 500 | 45.3 ± 1.3 | 29.3 ± 0.8 | 25.4 ± 0.5 | [4] | |
| CHR-6494 | 1000 | 39.8 ± 2.1 | 33.9 ± 0.6 | 26.3 ± 1.5 | [4] | |
| SKBR3 | Control (DMSO) | - | 58.9 ± 2.5 | 24.3 ± 1.9 | 16.8 ± 0.7 | [4] |
| CHR-6494 | 1000 | 42.1 ± 1.7 | 28.5 ± 1.1 | 29.4 ± 0.8 | [4] | |
| MCF7 | Control (DMSO) | - | 62.7 ± 3.1 | 21.5 ± 2.3 | 15.8 ± 0.9 | [4] |
| CHR-6494 | 1000 | 48.6 ± 2.8 | 23.1 ± 1.5 | 28.3 ± 1.3 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Haspin kinase signaling pathway and the experimental workflow for analyzing cell cycle arrest.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Haspin-IN-3 in HCT-116 and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Haspin-IN-3, a potent Haspin kinase inhibitor, in HCT-116 and HeLa human cancer cell lines. The protocols detailed below are based on established methodologies for small molecule inhibitors and data from studies on functionally similar Haspin inhibitors.
Introduction to Haspin Kinase and this compound
Haspin, a serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[2][4] Dysregulation of Haspin activity is linked to genomic instability and is a promising target in cancer therapy.[4][5] this compound is a potent small molecule inhibitor of Haspin kinase with an IC50 of 14 nM.[6][7] By inhibiting Haspin, this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5]
Data Summary
Table 1: Anti-proliferative Activity of Haspin Inhibitors in HCT-116 and HeLa Cells
| Cell Line | Compound | IC50 (Cell Viability) | Reference |
| HCT-116 | CHR-6494 | 200 nM | [8] |
| HeLa | CHR-6494 | 250 nM | [8] |
| HCT-116 | HSD972 | ~1 µM | [5] |
| HeLa | HSD972 | ~1 µM | [5] |
Table 2: Effect of Haspin Inhibitor HSD972 on Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % of Cells in G2/M Phase | Reference |
| DMSO (Control) | ~25% | [5] |
| HSD972 (5x IC50) | >50% | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Haspin signaling pathway and a general workflow for experiments using this compound.
Caption: Haspin kinase signaling pathway during mitosis.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HCT-116 (ATCC® CCL-247™) or HeLa (ATCC® CCL-2™) cells
-
McCoy's 5A Medium (for HCT-116) or Eagle's Minimum Essential Medium (for HeLa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture HeLa cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.[9] Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Cell Viability Assay (MTT/XTT)
Materials:
-
HCT-116 or HeLa cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[10][11]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours.[10][12]
-
If using MTT, add solubilization solution and incubate until formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
HCT-116 or HeLa cells
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization, collect the supernatant to include any floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13][14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[15][16]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Histone H3 Phosphorylation
Materials:
-
HCT-116 or HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Troubleshooting
-
Low cell viability in control wells: Check for contamination, ensure proper cell handling and media conditions.
-
High variability in assay results: Ensure accurate pipetting, homogenous cell seeding, and proper mixing of reagents.
-
No change in p-H3T3 levels: Verify the activity of this compound, check for proper antibody dilution and incubation times in the western blot protocol.
-
Poor cell cycle resolution: Ensure proper fixation and staining. Gate out doublets and debris during flow cytometry analysis.
Conclusion
This compound is a valuable tool for studying the role of Haspin kinase in cell cycle regulation and for exploring its potential as a therapeutic target in cancer. The protocols provided here offer a framework for investigating the effects of this compound in HCT-116 and HeLa cell lines. Researchers should optimize these protocols for their specific experimental conditions and endpoints.
References
- 1. apexbt.com [apexbt.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivochem.net [invivochem.net]
- 8. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 18. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Haspin-IN-3 Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Haspin-IN-3 in cell-based assays.
Troubleshooting Guide
Issue: Precipitation Observed When Diluting DMSO Stock of this compound in Aqueous Cell Culture Media
Possible Causes:
-
Rapid Change in Solvent Polarity: this compound is hydrophobic. A sudden transfer from 100% DMSO to a predominantly aqueous environment can cause it to crash out of solution.
-
Final DMSO Concentration is Too Low: While high concentrations of DMSO are toxic to cells, a certain minimal concentration might be necessary to maintain this compound solubility in the final assay medium.
-
Low Temperature of Media: Adding a concentrated, warm DMSO stock to cold media can induce precipitation.
-
Presence of Salts in the Media: The high salt concentration in cell culture media can decrease the solubility of hydrophobic compounds.
Solutions:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform one or more intermediate dilutions in a mix of DMSO and media or a co-solvent.[1][2][3]
-
Pre-warming Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.[4]
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration that is non-toxic to your cells but sufficient to aid solubility. Most cell lines can tolerate up to 0.5% DMSO with minimal effects.[2] However, it is crucial to determine the specific tolerance of your cell line.
-
Use of Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent in your final culture medium.[5][6]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[7] It is soluble in DMSO at a concentration of 25 mg/mL (89.84 mM); however, this requires ultrasonication, warming, and heating to 60°C to fully dissolve.[7] It is also crucial to use a fresh, non-hygroscopic DMSO stock, as absorbed water can negatively impact solubility.[7]
2. What is the maximum recommended final concentration of DMSO in a cell-based assay?
The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[1][2] However, the sensitivity to DMSO can vary significantly between cell types. It is best practice to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting viability or experimental outcomes.
3. My this compound precipitates out of solution even with a low final DMSO concentration. What are my options?
If precipitation persists, consider the following advanced solubilization strategies:
-
Use of Surfactants: Non-ionic surfactants like Pluronic® F-127 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9] A common method involves preparing a 20% Pluronic® F-127 stock in DMSO and mixing it with the this compound DMSO stock before dilution in media.[8]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Formulation with Co-solvents: In addition to DMSO, other co-solvents like polyethylene glycol 400 (PEG 400) or ethanol can be explored, though their compatibility with your specific cell line must be verified.[5][6]
4. How should I prepare my working solutions of this compound to minimize precipitation?
A detailed, step-by-step protocol is crucial for success. The following is a recommended starting point, which may require optimization for your specific experimental setup.
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, sonicate the solution in a water bath and warm it to 50-60°C until the compound is fully dissolved.[7] Visually inspect for any remaining particulates.
-
Allow the stock solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][7]
-
-
Prepare Intermediate Dilutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in 100% DMSO to get to a concentration that is 1000x your final desired concentration (e.g., for a 1 µM final concentration, dilute to 1 mM).
-
-
Prepare the Final Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the warm medium, add the 1000x intermediate dilution dropwise to achieve the final desired concentration. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to try a lower final concentration of this compound or explore the advanced solubilization methods in Protocol 2.
-
Protocol 2: Solubilization of this compound using Pluronic® F-127
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Pluronic® F-127
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20% (w/v) Pluronic® F-127 Stock Solution in DMSO:
-
Dissolve Pluronic® F-127 in DMSO to a final concentration of 20%. Gentle warming may be required. Store at room temperature.[8]
-
-
Prepare a Concentrated this compound Stock Solution (e.g., 10 mM in DMSO):
-
Follow step 1 of Protocol 1.
-
-
Prepare the this compound/Pluronic® F-127 Mixture:
-
In a sterile microcentrifuge tube, mix equal volumes of the 10 mM this compound stock solution and the 20% Pluronic® F-127 stock solution.[8]
-
-
Prepare the Final Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Dilute the this compound/Pluronic® F-127 mixture in the warm medium to achieve the desired final concentration of this compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 25 mg/mL (89.84 mM) | Ultrasonic and warming and heat to 60°C | [7] |
Table 2: General Recommendations for Final DMSO Concentration in Cell-Based Assays
| Cell Type | Recommended Max. DMSO Concentration | Notes | Reference |
| Most Cell Lines | ≤ 0.5% | Minimal to no cytotoxicity observed. | [2] |
| Primary Cells | ≤ 0.1% | Can be more sensitive to DMSO toxicity. | [2] |
| General Guideline | < 0.3% - 0.5% | A safe starting point for most applications. | [1][2][11] |
Visualizations
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for this compound in Cell-Based Assays.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. ema.europa.eu [ema.europa.eu]
- 11. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-H3(T3)
Welcome to the technical support center for troubleshooting Western blot analyses of phosphorylated Histone H3 at Threonine 3 (p-H3(T3)). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide solutions for obtaining consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your Western blot experiments for p-H3(T3).
Category 1: Weak or No Signal
Question: I am not detecting any signal for p-H3(T3) in my Western blot. What are the possible causes and solutions?
Answer:
Several factors can lead to a weak or absent signal for p-H3(T3). Below are the common causes and recommended troubleshooting steps.
Potential Causes:
-
Low Protein Expression: The abundance of p-H3(T3) can vary significantly depending on the cell cycle phase, with levels peaking during mitosis.[1][2]
-
Inefficient Protein Extraction and Sample Preparation: Inadequate lysis and the activity of phosphatases can lead to the loss of the phosphate group on H3(T3).[3]
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations may be too low for effective detection.[4][5]
-
Inefficient Protein Transfer: Poor transfer of low molecular weight proteins like histones (~17 kDa) can result in a weak signal.[6][7]
-
Inactive Reagents: Antibodies or detection reagents may have lost activity due to improper storage or being past their expiration date.[4]
Troubleshooting Solutions:
-
Optimize Sample Collection: Synchronize cells to enrich for the mitotic population where p-H3(T3) levels are highest. Consider using positive controls, such as lysates from cells treated with mitotic arrest agents (e.g., colcemid or nocodazole).[7]
-
Improve Lysis and Inhibit Phosphatases: Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[3][6]
-
Titrate Antibodies: Perform a dilution series to determine the optimal concentration for both your primary and secondary antibodies.[5][6]
-
Optimize Protein Transfer: For small proteins like Histone H3, use a membrane with a smaller pore size (e.g., 0.22 µm).[8] You can also try reducing the transfer time or using two membranes to check for over-transfer.[6]
-
Check Reagent Activity: Ensure antibodies have been stored correctly and are within their expiration date. Perform a dot blot to confirm the primary antibody's activity.[4] Use fresh detection reagents.[5]
Category 2: High Background
Question: My Western blot for p-H3(T3) shows high background, making it difficult to interpret the results. What can I do to reduce it?
Answer:
High background can obscure your specific signal. The following are common reasons for high background and how to address them.
Potential Causes:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.[4][9]
-
Contaminated Buffers: Bacterial growth in buffers can cause a speckled background.
-
Improper Washing: Insufficient washing can leave behind unbound antibodies.[9]
-
Use of Milk as a Blocking Agent: Milk contains phosphoproteins like casein, which can interact with anti-phospho antibodies, leading to high background.
Troubleshooting Solutions:
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk.[8][10]
-
Reduce Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.[4][11]
-
Use Fresh Buffers: Prepare fresh washing and antibody dilution buffers for each experiment.
-
Increase Washing Steps: Increase the duration and/or number of washes after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer can also help.[9][11]
Category 3: Non-Specific Bands
Question: I am observing multiple non-specific bands in my Western blot for p-H3(T3). How can I improve the specificity?
Answer:
The presence of non-specific bands can be due to several factors related to your sample, antibodies, or protocol.
Potential Causes:
-
Sample Degradation: Proteolytic degradation of your sample can result in multiple lower molecular weight bands.[3]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.
-
Post-Translational Modifications: Other post-translational modifications on Histone H3 can sometimes affect antibody binding or protein migration.[3]
-
Excessive Protein Loading: Overloading the gel with too much protein can lead to non-specific antibody binding.[3][12]
Troubleshooting Solutions:
-
Prevent Protein Degradation: Always use protease and phosphatase inhibitors in your lysis buffer and keep samples cold.[3][6]
-
Verify Antibody Specificity: Check the antibody datasheet for validation data and known cross-reactivities. Consider testing a different p-H3(T3)-specific antibody.
-
Optimize Protein Load: Determine the optimal amount of protein to load per lane by performing a serial dilution of your lysate. A typical starting point is 20-30 µg of whole-cell lysate.[3]
-
Increase Washing Stringency: Increase the salt or detergent concentration in your wash buffer to help remove non-specifically bound antibodies.[9]
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for your p-H3(T3) Western blot experiments. Note that optimal conditions should be determined experimentally.
Table 1: Antibody Dilutions & Incubation Times
| Reagent | Recommended Starting Dilution | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 | 1.5 hours - Overnight | Room Temp or 4°C |
| Secondary Antibody | 1:5,000 - 1:20,000 | 1 hour | Room Temperature |
Data compiled from multiple sources, including general antibody guidelines and specific product datasheets.[8][13]
Table 2: Buffer Compositions
| Buffer Type | Key Components | Notes |
| Lysis Buffer | RIPA or similar, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail | Crucial for preserving the phosphorylation state of H3(T3).[3] |
| Blocking Buffer | 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) | BSA is preferred over milk for phospho-antibodies to avoid background from casein.[8] |
| Primary Antibody Diluent | 5% BSA in TBST | Consistent with the blocking buffer to minimize background. |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) | Sufficient washing is critical for reducing non-specific binding.[9] |
Detailed Experimental Protocol for p-H3(T3) Western Blot
This protocol provides a step-by-step guide for performing a Western blot to detect p-H3(T3).
1. Sample Preparation (Acid Extraction of Histones)
-
Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation at 4°C for at least 4 hours or overnight.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
-
Precipitate proteins from the supernatant using trichloroacetic acid (TCA).
-
Wash the protein pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 15-30 µg of histone extract per lane on a 15% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer
-
Activate a PVDF membrane (0.22 µm pore size) in methanol for 30 seconds, then rinse with deionized water and soak in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system (e.g., wet or semi-dry).
4. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody against p-H3(T3) diluted in 5% BSA/TBST, typically overnight at 4°C.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Signaling Pathway for H3(T3) Phosphorylation
The phosphorylation of Histone H3 at Threonine 3 is a key event during mitosis. It is primarily carried out by the kinase Haspin.[1][14] This phosphorylation event creates a binding site for the Chromosomal Passenger Complex (CPC), which includes Survivin and the kinase Aurora B.[14] The recruitment of the CPC to the centromeres is crucial for proper chromosome segregation.[14]
Caption: H3(T3) phosphorylation pathway during mitosis.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for detecting p-H3(T3).
Caption: Experimental workflow for p-H3(T3) Western blotting.
References
- 1. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Anti-phospho-Histone H3 (Thr3) Antibody | 07-424 [merckmillipore.com]
- 8. ptglab.com [ptglab.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. epigentek.com [epigentek.com]
- 14. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Haspin-IN-3 Concentration for Maximum Efficacy: A Technical Support Center
Welcome to the technical support center for Haspin-IN-3, a potent inhibitor of Haspin kinase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Haspin kinase with an IC50 of 14 nM.[1][2][3][4] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[5][6] This phosphorylation event is essential for the proper alignment of chromosomes during cell division. By inhibiting Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3, leading to mitotic arrest and subsequent cell death in rapidly dividing cells, such as cancer cells.[5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: As a starting point, a concentration range of 10-100 nM is recommended for most cell lines. The optimal concentration will vary depending on the cell type and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of 25 mg/mL (89.84 mM).[2][7] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, the stock solution can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with Haspin inhibitors like this compound typically leads to a G2/M phase cell cycle arrest.[8] This is a direct consequence of inhibiting the proper alignment of chromosomes during mitosis. Prolonged treatment can induce apoptosis, or programmed cell death, in cancer cells.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell cycle or viability | Concentration too low: The concentration of this compound may be insufficient for the specific cell line being used. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal effective concentration for your cell line. |
| Cell line insensitivity: Some cell lines may be inherently less sensitive to Haspin inhibition. | Confirm Haspin expression in your cell line via western blot or qPCR. Consider using a different cell line known to be sensitive to Haspin inhibitors as a positive control. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a new stock solution. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and use cells within a similar passage number range for all experiments. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent dosing. | |
| High background in western blot for phosphorylated histone H3 | Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. | Use a highly specific and validated antibody for phosphorylated histone H3 (Thr3). Include appropriate controls, such as an isotype control and cells not treated with the inhibitor. Optimize antibody concentrations and blocking conditions. |
| Insufficient washing: Inadequate washing steps can lead to high background signal. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Unexpected off-target effects | Inhibition of other kinases: While this compound is a potent Haspin inhibitor, high concentrations may lead to the inhibition of other kinases. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally different Haspin inhibitor as a control to confirm that the observed phenotype is due to Haspin inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated Histone H3 (Thr3)
This protocol outlines the steps to detect changes in histone H3 phosphorylation at threonine 3 following treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phosphorylated Histone H3 (Thr3)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.
Visualizations
Caption: this compound inhibits Haspin kinase, preventing Histone H3 phosphorylation and leading to mitotic arrest.
Caption: Workflow for analyzing phosphorylated Histone H3 levels by Western Blot after this compound treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. csmres.co.uk [csmres.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of DMSO solvent for Haspin-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the Haspin kinase inhibitor, Haspin-IN-3. The information is designed to help minimize solvent-induced cytotoxicity and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, with a focus on problems related to DMSO as a solvent.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | 1. Low-quality or hydrated DMSO. 2. Compound has come out of solution during freeze-thaw cycles. | 1. Use fresh, anhydrous, high-purity DMSO.[1][2][3] 2. Warm the stock solution to 37°C and vortex or sonicate to redissolve. Aliquot the stock solution to minimize freeze-thaw cycles.[1][2][3] |
| Precipitation Upon Dilution in Aqueous Media | 1. Rapid change in solvent polarity. 2. Final concentration of the inhibitor is above its aqueous solubility limit. | 1. Perform serial dilutions in 100% DMSO first to lower the concentration before adding to the aqueous medium.[4] 2. Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing. 3. Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally ≤ 0.1%). |
| High Background Cytotoxicity in Vehicle Control | 1. Final DMSO concentration is too high for the cell line being used. 2. Extended exposure to DMSO. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment (e.g., 0.01% to 1.0% DMSO). Most cell lines tolerate up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[5] 2. Minimize the incubation time with the final working solution containing DMSO. |
| Inconsistent or Non-reproducible Results | 1. Incomplete dissolution of this compound. 2. Degradation of the compound in solution. 3. Variability in final DMSO concentration between experiments. | 1. Ensure complete dissolution of the stock solution by warming, vortexing, or sonication.[1][2][3] 2. Prepare fresh dilutions from a frozen stock aliquot for each experiment. Store stock solutions at -20°C or -80°C as recommended.[1][2][3] 3. Carefully control the volume of DMSO added to each well to maintain a consistent final concentration. |
| No or Low Inhibitory Effect at Expected Concentrations | 1. The IC50 for your specific cell line may be different from the biochemical IC50. 2. Compound precipitation leading to a lower effective concentration. 3. Inherent resistance of the cell line to Haspin inhibition. | 1. Perform a dose-response experiment to determine the cellular IC50 for your cell line. 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 3. Confirm Haspin expression in your cell line. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 25 mg/mL (89.84 mM).[1][2][3] It is crucial to use a fresh, anhydrous, high-purity grade of DMSO for preparing stock solutions.[1][2][3]
2. How can I minimize DMSO-induced cytotoxicity in my cell-based assays?
To minimize DMSO cytotoxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[5] Prepare a high-concentration stock solution of this compound in 100% DMSO, and then perform serial dilutions in 100% DMSO before making the final dilution into your cell culture medium.[4]
3. Are there any alternative solvents to DMSO for this compound?
Currently, there is no published data on the solubility of this compound in other common laboratory solvents such as ethanol or PBS. For many poorly soluble kinase inhibitors, alternative solubilization strategies such as the use of co-solvents (e.g., ethanol, PEG400), formulation with cyclodextrins, or the use of lipid-based formulations can be explored.[6][7][8] However, these methods would need to be tested and validated for this compound.
4. How should I prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to a high concentration (e.g., 10 mM or higher). Aiding dissolution by warming the solution to 37°C, vortexing, or brief sonication is recommended.[1][2][3] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2][3]
5. What is the mechanism of action of this compound?
This compound is a potent inhibitor of Haspin kinase, with a biochemical IC50 of 14 nM.[1][2][3] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][9] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, at the centromeres. The proper localization of the CPC is essential for correct chromosome alignment and segregation. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, disrupts the localization of the CPC, and leads to mitotic defects and ultimately cell death.
Quantitative Data Summary
There is currently no publicly available data on the cytotoxic IC50 values for this compound in cancer cell lines. However, data from other well-characterized Haspin inhibitors can provide an estimate of the expected potency in cell-based assays.
| Haspin Inhibitor | Cell Line | Assay Type | Cytotoxic IC50 | Reference |
| CHR-6494 | MeWo (Melanoma) | Crystal Violet | 396 nM | [10] |
| CHR-6494 | MDA-MB-435 (Melanoma) | Crystal Violet | 611 nM | [10] |
| CHR-6494 | COLO-792 (Melanoma) | Crystal Violet | 497 nM | [10] |
| CHR-6494 | RPMI-7951 (Melanoma) | Crystal Violet | 628 nM | [10] |
| CX-6258 | A375 (Melanoma) | CellTiter-Glo | ~100 nM | [11][12] |
| CX-6258 | UACC62 (Melanoma) | CellTiter-Glo | ~300 nM | [11][12] |
Note: The cytotoxic potency of this compound in your cell line of interest should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound and a bottle of fresh, anhydrous, high-purity DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired high-concentration stock (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C and vortex for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining DMSO Cytotoxicity and this compound Cellular IC50
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
DMSO Control Preparation: Prepare a series of dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 1.0% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
This compound Working Solution Preparation:
-
Thaw an aliquot of your high-concentration this compound stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations that will bracket the expected IC50 (e.g., from 10 µM to 1 nM).
-
Prepare the final working solutions by diluting the DMSO serial dilutions into complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed the maximum tolerated concentration determined in the DMSO control experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared DMSO control and this compound working solutions to the appropriate wells. Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay such as MTT, XTT, or CellTiter-Glo, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the "no treatment" control wells.
-
Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Analyze the results from the DMSO control wells to determine the highest non-toxic concentration of DMSO for your cell line.
-
Visualizations
Caption: Haspin Signaling Pathway in Mitosis and Point of Inhibition by this compound.
Caption: Workflow for Minimizing DMSO Cytotoxicity in Cell-Based Assays with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
proper storage and handling of Haspin-IN-3 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Haspin-IN-3 powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable when stored under the correct conditions. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1][2][3] To prepare a stock solution, dissolve the powder in newly opened, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, you can dissolve 1 mg of this compound in 0.3594 mL of DMSO.[1][4] It is recommended to use ultrasonic agitation and gentle warming (up to 60°C) to aid dissolution.[1][2][3]
Q3: What is the stability of this compound in solution?
A3: Once dissolved, the stability of the this compound stock solution depends on the storage temperature. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4]
Q4: My this compound powder won't fully dissolve in DMSO. What should I do?
A4: If you encounter solubility issues, ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][3] Gentle warming of the solution to 60°C and brief sonication can also help to fully dissolve the compound.[1][2][3] If the issue persists, consider preparing a more dilute stock solution.
Q5: Can I store my working solutions at 4°C?
A5: It is not recommended to store working solutions at 4°C for extended periods. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[5] For in vitro assays, prepare the working dilution from the frozen stock solution shortly before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of stock solution leading to degradation. | Aliquot stock solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1][3][4] Use solutions within the recommended storage period (6 months at -80°C, 1 month at -20°C).[1][2][3][4] |
| Inaccurate concentration of the stock solution. | Ensure the powder was fully dissolved during stock solution preparation. Use a calibrated balance for weighing the powder and precise pipettes for solvent addition. | |
| Precipitation observed in the stock solution upon thawing | The concentration of the stock solution is too high. | Gently warm the solution and sonicate to redissolve the precipitate. If precipitation persists, consider preparing a new, less concentrated stock solution. |
| The solution was not stored properly. | Ensure the solution is stored at the recommended temperature (-80°C or -20°C) and that the storage vial is properly sealed to prevent solvent evaporation. | |
| Low or no inhibitory activity observed | Degradation of the compound. | Verify the storage conditions and age of both the powder and the stock solution. Use a fresh vial of powder or prepare a new stock solution if degradation is suspected. |
| Incorrect experimental setup. | Review the experimental protocol to ensure the correct concentration of this compound is being used and that the assay conditions are appropriate. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and pipettes
-
Sonicator
-
Water bath or heat block set to 60°C
Procedure:
-
Weigh out 1 mg of this compound powder using a calibrated balance and place it in a sterile microcentrifuge tube.
-
Add 359.4 µL of anhydrous DMSO to the tube.[1][4] This will result in a final concentration of 10 mM.
-
To facilitate dissolution, gently warm the tube to 60°C and sonicate for short intervals until the powder is completely dissolved.[1][2][3] Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3][4]
Visualizations
Haspin Kinase Signaling Pathway
References
Navigating Haspin-IN-3 Solubility: A Technical Guide to Preventing Precipitation in Aqueous Solutions
For researchers and drug development professionals utilizing Haspin-IN-3, ensuring its proper dissolution and avoiding precipitation in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this potent Haspin kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with a reported solubility of up to 25 mg/mL (equivalent to 89.84 mM).[1][2]
Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is causing this?
A2: this compound, like many small molecule inhibitors, has poor aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous buffer (e.g., PBS, cell culture media) can cause the compound to crash out of solution. This is due to the rapid change in solvent polarity.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: To avoid solvent-induced artifacts or cytotoxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%. For some sensitive in vitro kinase assays, it is advisable to keep the DMSO concentration at 1% or lower.[4]
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide: Avoiding Precipitation
This guide provides a step-by-step approach to preparing aqueous solutions of this compound while minimizing the risk of precipitation.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
Cause: The primary cause is the low aqueous solubility of this compound and the rapid solvent shift when a concentrated DMSO stock is introduced into an aqueous environment.
Solution:
-
Prepare a High-Concentration Stock in DMSO: Start by preparing a concentrated stock solution of this compound in high-quality, anhydrous (newly opened) DMSO.[2] The use of hygroscopic (water-absorbed) DMSO can negatively impact solubility.[2]
-
Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise (serial) dilution. This gradual reduction in solvent polarity can help keep the compound in solution.
-
Intermediate Dilution in a Co-solvent Mixture (for in vivo or challenging in vitro systems): For applications requiring higher final concentrations in aqueous media, consider using a co-solvent system. After initial dissolution in DMSO, an intermediate dilution can be made in a mixture containing solvents like PEG300 and Tween 80 before the final dilution in the aqueous buffer.[5]
-
Ensure Thorough Mixing: After each dilution step, ensure the solution is thoroughly mixed by vortexing or gentle inversion.
Issue: Solution appears cloudy or contains visible particles after preparation.
Cause: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded.
Solution:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment. The IC50 of this compound is 14 nM, suggesting that for many cell-based assays, high micromolar concentrations may not be necessary.[1][2][3][5]
-
Increase the Final DMSO Concentration (with caution): If a higher concentration of this compound is absolutely required, a slight increase in the final DMSO concentration (while remaining within the tolerated limit for your specific assay) may help. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Warming and Sonication: For the initial stock solution preparation in DMSO, gentle warming (up to 60°C) and ultrasonication can aid in complete dissolution.[1][2] However, do not heat aqueous solutions containing proteins or other sensitive biological components.
Quantitative Data Summary
The following tables provide a summary of the solubility and stock solution preparation for this compound.
Table 1: this compound Solubility
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) |
| DMSO | 25[1][2] | 89.84[1][2] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to Add to 1 mg of this compound | Volume of DMSO to Add to 5 mg of this compound | Volume of DMSO to Add to 10 mg of this compound |
| 1 mM | 3.5938 mL[1] | 17.9688 mL[1] | 35.9376 mL[1] |
| 5 mM | 0.7188 mL[1] | 3.5938 mL[1] | 7.1875 mL[1] |
| 10 mM | 0.3594 mL[1] | 1.7969 mL[1] | 3.5938 mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., add 0.3594 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath or warm the solution to 60°C to aid dissolution.[1][2]
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration.
-
-
Ensure the final DMSO concentration in your experimental wells is below the cytotoxic level for your cell line (typically <0.5%).
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Visualizing the Haspin Signaling Pathway and Experimental Workflows
To further aid in understanding the context of this compound's mechanism and its preparation, the following diagrams are provided.
Caption: Haspin Kinase Signaling Pathway and Inhibition by this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Haspin-IN-3 Experiments
Welcome to the technical support center for Haspin-IN-3 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected phenotypes observed when using the potent Haspin kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what are the expected phenotypes?
A1: this compound is a potent inhibitor of Haspin kinase with an in vitro IC50 of 14 nM.[1] Haspin kinase's primary role during mitosis is to phosphorylate histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes Aurora B kinase, is essential for proper chromosome alignment, segregation, and the spindle assembly checkpoint.
Therefore, the expected phenotypes following this compound treatment in proliferating cells are primarily mitotic defects, including:
-
Reduced H3T3 phosphorylation: This is the direct biochemical readout of Haspin inhibition.
-
Mitotic arrest: Cells accumulate in mitosis, specifically in prometaphase/metaphase, due to the activation of the spindle assembly checkpoint.[2]
-
Chromosome misalignment: Chromosomes fail to properly align at the metaphase plate.[2]
-
Formation of micronuclei: Mis-segregated chromosomes can form small, separate nuclei.
-
Reduced cell proliferation and apoptosis: Prolonged mitotic arrest can lead to programmed cell death.[4]
Q2: I'm observing a decrease in the number of cells entering mitosis and an accumulation of cells in the G2 phase. Is this an expected outcome?
A2: While the most well-characterized role of Haspin is in mitosis, recent studies have revealed that its inhibition can also lead to a delay in mitotic entry, causing an accumulation of cells in the G2 phase.[5][6] This is considered an unexpected, yet on-target, phenotype . The underlying mechanism is still under investigation but suggests that Haspin may have functions during the G2/M transition. One hypothesis is that Haspin activity is required for the timely activation of Cdk1/Cyclin B, a key regulator of mitotic entry.[5] Therefore, a G2 arrest or delayed entry into mitosis is a plausible outcome of this compound treatment and does not necessarily indicate an off-target effect, especially at concentrations where H3T3 phosphorylation is inhibited.
Q3: My cells are undergoing apoptosis at concentrations where I don't see significant mitotic arrest. Could this be an off-target effect?
A3: It is possible. While prolonged mitotic arrest due to Haspin inhibition can lead to apoptosis, significant apoptosis without a clear mitotic block could suggest off-target activities of this compound, especially at higher concentrations. The selectivity profile of this compound is not extensively published, but other Haspin inhibitors have been shown to inhibit other kinases, such as Dual-specificity tyrosine-regulated kinase (DYRK) and CDC-like kinase (CLK). Inhibition of these kinases could potentially trigger apoptotic pathways independent of mitotic arrest.
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and measure the inhibition of H3T3 phosphorylation by immunofluorescence or western blot. Correlate this with the onset of apoptosis.
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound that inhibits H3T3 phosphorylation to minimize potential off-target effects.
-
Use a Secondary Haspin Inhibitor: Compare the phenotype with another structurally different Haspin inhibitor. If both induce a similar apoptotic response in the absence of mitotic arrest, it is more likely to be a consequence of Haspin inhibition in your specific cell model.
-
Consider Cellular Context: The threshold for triggering apoptosis can vary significantly between different cell lines.
Q4: I am not observing the expected mitotic arrest phenotype. What could be the reason?
A4: Several factors could contribute to the lack of a clear mitotic arrest phenotype:
-
Cell Line Dependency: The robustness of the spindle assembly checkpoint and the cellular response to its activation can vary between cell lines. Some cell lines may be more prone to mitotic slippage, where they exit mitosis without proper chromosome segregation, rather than arresting.
-
Inhibitor Concentration: The concentration of this compound may be too low to sufficiently inhibit Haspin and trigger a robust checkpoint response. Conversely, at very high concentrations, off-target effects could mask the mitotic phenotype.
-
Experimental Timing: The duration of the treatment may not be optimal to observe a significant accumulation of mitotic cells. A time-course experiment is recommended.
-
Drug Inactivation: Ensure the inhibitor is properly stored and handled to maintain its activity.
-
Cell Cycle Synchronization: If using synchronized cells, ensure the synchronization protocol itself does not interfere with the expected outcome.
Q5: Can this compound induce senescence?
A5: The current literature on Haspin inhibitors primarily focuses on apoptosis as the long-term consequence of mitotic disruption. However, cellular senescence is another possible outcome of cell cycle arrest and DNA damage, which can result from mitotic errors. While not a commonly reported phenotype for Haspin inhibitors, it is a theoretical possibility, especially in cell types that have a high propensity for senescence. If you observe markers of senescence (e.g., increased SA-β-gal staining, flattened cell morphology) following this compound treatment, it would be a novel and interesting finding. The balance between apoptosis and senescence can be cell-type specific and influenced by the status of tumor suppressor genes like p53 and p16.[7]
Troubleshooting Guide
This guide provides a structured approach to interpreting unexpected results in your this compound experiments.
| Observed Phenotype | Potential Cause | Recommended Action(s) |
| No change in H3T3 phosphorylation | 1. Inactive inhibitor. 2. Insufficient inhibitor concentration. 3. Incorrect antibody or staining procedure. | 1. Verify the activity of the inhibitor stock. 2. Perform a dose-response curve (e.g., 10 nM - 1 µM). 3. Include positive and negative controls for your immunofluorescence or western blot. |
| G2 arrest instead of mitotic arrest | 1. On-target effect of Haspin inhibition on the G2/M transition. 2. Cell line-specific response. | 1. Confirm G2 arrest using cell cycle analysis (e.g., PI staining and flow cytometry). 2. Correlate the G2 arrest with the inhibition of H3T3 phosphorylation at the same concentrations. 3. Compare with a different Haspin inhibitor. |
| High levels of apoptosis without mitotic arrest | 1. Potential off-target effects at the concentration used. 2. Cell line is highly sensitive to mitotic perturbations, leading to rapid apoptosis before a clear arrest is observed. | 1. Perform a detailed dose-response analysis for both H3T3ph inhibition and apoptosis. 2. Use the lowest effective concentration of this compound. 3. Investigate potential off-target kinases known for other Haspin inhibitors (e.g., DYRK, CLK). |
| Weak or no mitotic arrest | 1. Suboptimal inhibitor concentration or treatment time. 2. Cell line exhibits mitotic slippage. 3. Experimental artifacts. | 1. Optimize inhibitor concentration and perform a time-course experiment (e.g., 12, 24, 48 hours). 2. Analyze for downstream consequences of mitotic slippage, such as micronuclei formation and polyploidy. 3. Ensure proper cell health and culture conditions. |
| Toxicity in non-proliferating cells | 1. Likely off-target effects. | 1. Confirm that the cells are indeed non-proliferating (e.g., by EdU or BrdU incorporation assay). 2. Test a range of lower concentrations to see if a therapeutic window can be established. 3. Consider screening for off-target liabilities of this compound. |
Experimental Protocols
1. Immunofluorescence Staining for Phosphorylated Histone H3 (Thr3)
This protocol is to visually assess the on-target activity of this compound.
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of phospho-H3 (Thr3) staining in the nucleus.
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is to quantify the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
3. Quantification of Micronuclei Formation
This protocol allows for the quantification of chromosomal instability.
-
Cell Treatment and Culture: Treat cells with this compound as described above. It is often beneficial to include a cytokinesis-blocking agent like cytochalasin B to enrich for cells that have undergone mitosis.
-
Harvesting and Staining: Harvest cells and cytospin them onto microscope slides or analyze them directly on coverslips. Fix and permeabilize the cells as for immunofluorescence. Stain the cells with DAPI to visualize the nuclei and micronuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Manually or with automated image analysis software, count the number of micronuclei per cell. A micronucleus is typically defined as a small, DAPI-positive body that is separate from the main nucleus. Score at least 500-1000 cells per condition for statistical significance.
Visualizing Key Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balance between senescence and apoptosis is regulated by telomere damage-induced association between p16 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Haspin-IN-3 vs. CHR-6494: A Comparative Efficacy Guide for Researchers
In the landscape of mitotic kinase inhibitors, targeting Haspin (Histone H3 associated protein serine/threonine kinase) has emerged as a promising strategy in oncology research. This guide provides a detailed comparison of two notable Haspin inhibitors, Haspin-IN-3 and CHR-6494, focusing on their efficacy as supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform their research and discovery efforts.
Mechanism of Action of Haspin Kinase Inhibitors
Haspin kinase plays a critical role in the G2/M phase of the cell cycle. Its primary function is to phosphorylate histone H3 at threonine 3 (H3T3ph). This phosphorylation event acts as a "landing pad" for the chromosomal passenger complex (CPC), which includes the kinase Aurora B. The recruitment of the CPC to the centromere is essential for proper chromosome alignment and segregation during mitosis. By inhibiting Haspin, small molecules like this compound and CHR-6494 prevent the phosphorylation of H3T3, thereby disrupting the localization and function of the CPC. This leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.
Biochemical Efficacy
Both this compound and CHR-6494 have demonstrated potent inhibition of Haspin kinase in biochemical assays. A direct comparison of their half-maximal inhibitory concentrations (IC50) from in vitro kinase assays reveals their high affinity for the target enzyme.
| Compound | Biochemical IC50 (nM) |
| This compound | 14[1][2][3] |
| CHR-6494 | 2[4][5] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of purified Haspin by 50% in a cell-free system.
Cellular Efficacy of CHR-6494
CHR-6494 has been extensively evaluated in various cancer cell lines, demonstrating broad anti-proliferative activity. The IC50 values for cell viability are summarized in the table below.
| Cell Line | Cancer Type | Cellular IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| MeWo | Melanoma | 396 |
| MDA-MB-435 | Melanoma | 611 |
| MCF7 | Breast Cancer | 900.4[6] |
| SKBR3 | Breast Cancer | 1530[6] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0[7] |
Note: Cellular IC50 values were determined after 48-72 hours of treatment and reflect the concentration required to inhibit cell proliferation or viability by 50%.
Cellular Efficacy of this compound
As of the latest available data, specific cellular IC50 values for this compound in cancer cell lines have not been reported in the peer-reviewed literature. While described as having "anticancer effects," quantitative data on its anti-proliferative activity in cell-based assays is not publicly available.[1][2][3]
In Vivo Efficacy of CHR-6494
The anti-tumor activity of CHR-6494 has been demonstrated in preclinical xenograft models. In nude mice bearing HCT-116 human colorectal cancer xenografts, intraperitoneal administration of CHR-6494 led to significant tumor growth inhibition. Similarly, in a pancreatic cancer xenograft model using BxPC-3-Luc cells, CHR-6494 treatment significantly suppressed tumor growth.[7]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Haspin Kinase Inhibitors: Haspin-IN-3 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Haspin-IN-3 with other prominent haspin kinase inhibitors. The information is curated to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, with a focus on objective performance data and supporting methodologies.
Introduction to Haspin Kinase
Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a pivotal role in cell division.[1] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph) during mitosis.[1][2] This phosphorylation event is a crucial signal for the correct localization of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B, to the centromeres.[1][3] The proper functioning of the CPC is essential for accurate chromosome segregation and the completion of mitosis.[1] Given its critical role in cell division, haspin has emerged as an attractive therapeutic target in oncology.[4]
Comparative Analysis of Haspin Kinase Inhibitors
A variety of small molecule inhibitors targeting haspin kinase have been developed. This section provides a comparative overview of their in vitro potency.
Table 1: In Vitro Potency (IC50) of Haspin Kinase Inhibitors
| Inhibitor | Haspin IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 14[1][5][6][7] | Data not available |
| Haspin-IN-4 | 0.01[1] | Data not available |
| CHR-6494 | 2[1][8] | TrkA (58% inhibition at 100 nM), GSK-3β (48% inhibition at 100 nM), PIM1 (36% inhibition at 100 nM) |
| MU1920 | 6[1] | Data not available |
| LDN-192960 | 10[1][8] | DYRK2 (48)[1] |
| INE963 | 3-6 (EC50)[1] | Data not available |
| Haspin-IN-2 | 50[1] | CLK1 (445), DYRK1A (917)[1] |
| LDN-209929 | 55[1] | DYRK2 (9900)[1] |
| Haspin-IN-1 | 119[1] | CLK1 (221), DYRK1A (916.3)[1] |
| HSK205 | Dual FLT3/haspin inhibitor[1] | FLT3 (0.187)[1] |
Note: IC50 values from different studies may not be directly comparable due to variations in assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of haspin kinase in mitosis and a general workflow for evaluating its inhibitors.
Caption: Haspin kinase signaling pathway in mitosis.
Caption: General workflow for haspin inhibitor discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of haspin kinase inhibitors.
High-Throughput Radiometric Enzymatic Haspin Kinase Assay
This assay measures the incorporation of radioactivity from [γ-33P]-ATP into a histone H3 substrate.[3]
-
Materials:
-
Haspin enzyme
-
Histone H3 substrate
-
[γ-33P]-ATP
-
Assay buffer
-
Test compounds
-
384-well FlashPlates
-
-
Procedure:
-
Add 10 µL of the test compound diluted in assay buffer to the wells of a 384-well FlashPlate.
-
Add 20 µL of haspin enzyme to each well.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction.
-
Measure the incorporation of 33P into the histone H3 substrate using a suitable plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a high-throughput method to screen for haspin inhibitors.[9]
-
Materials:
-
MBP-Haspin recombinant protein
-
Biotinylated Histone H3(1-21) peptide substrate
-
ATP
-
Europium-labeled anti-Histone H3T3ph antibody (donor)
-
Streptavidin-Allophycocyanin (APC) (acceptor)
-
Kinase buffer
-
EDTA
-
Test compounds
-
-
Procedure:
-
Add 2 µL of the test compound solution (e.g., at 50 µM for a final concentration of 10 µM) to the assay plate wells.
-
Add 3 µL of a mix containing MBP-Haspin (final concentration ~0.05 nM) and biotinylated H3(1-21) peptide (final concentration ~0.1 µM) in kinase buffer.
-
Pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration ~200 µM).
-
Incubate for 10 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of a stop solution containing 50 mM EDTA, 2 nM Europium-labeled anti-H3T3ph antibody, and 40 nM Streptavidin-APC.
-
Measure the TR-FRET signal (excitation at 337 nm, emission at 665 nm).
-
Calculate the percentage of inhibition based on the FRET ratio.
-
Cell Viability Assay (XTT)
This assay assesses the effect of inhibitors on the proliferation of cancer cell lines.[3]
-
Materials:
-
Cancer cell line (e.g., HCT-116, HeLa, MDA-MB-231)
-
Cell culture medium
-
Test compounds
-
XTT labeling mixture
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4 × 10^4 cells per well and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound or DMSO as a control for 24, 48, and 72 hours.
-
Add the XTT labeling mixture to each well and incubate for a specified time according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Western Blot Analysis for H3 Phosphorylation
This method is used to confirm the on-target effect of the inhibitors in a cellular context.[3]
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-H3T3, anti-total H3, anti-cyclin B1, anti-BUB1)
-
Secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
-
Procedure:
-
Treat cells with the test compound (e.g., 500 nM CHR-6494) or DMSO for 48 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein extracts by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection system.
-
Cellular Effects of Haspin Inhibition
Inhibition of haspin kinase leads to distinct cellular phenotypes, providing further evidence of on-target activity. Treatment of cancer cells with haspin inhibitors like CHR-6494 has been shown to:
-
Inhibit Histone H3T3 Phosphorylation: As the direct substrate of haspin, a reduction in H3T3ph is a key indicator of inhibitor efficacy.[10]
-
Induce Mitotic Catastrophe: This is characterized by abnormal mitotic spindle formation and centrosome amplification.[11]
-
Cause Chromosome Misalignment: Inhibition of haspin disrupts the proper alignment of chromosomes at the metaphase plate.[10]
-
Upregulate Mitotic Checkpoint Proteins: An increase in the levels of proteins like BUB1 and cyclin B1 is often observed, indicating mitotic arrest.[11]
-
Delay Mitotic Entry: Application of haspin inhibitors at the G1/S boundary can delay entry into mitosis.[10]
Conclusion
This compound is a potent inhibitor of haspin kinase. However, a comprehensive evaluation for research purposes necessitates a comparison with other available inhibitors. Compounds like CHR-6494 and Haspin-IN-4 demonstrate even greater in vitro potency. The choice of inhibitor will depend on the specific experimental goals, including the desired potency, selectivity profile, and the cellular context of the study. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these valuable research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivochem.net [invivochem.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Haspin, a unique serine/threonine kinase, plays a crucial role in mitosis, making it an attractive target for anti-cancer therapies.[4][5] However, the development of highly specific inhibitors has been challenging, with many compounds exhibiting off-target effects on other kinase families, notably the DYRK and CLK families.[2][6] Therefore, a rigorous assessment of Haspin-IN-3's specificity is essential.
Comparative Kinase Inhibition Profile
To objectively assess the specificity of this compound, its inhibitory activity should be quantified against a panel of kinases, including its primary target, Haspin, and kinases with structural or functional similarities. The following table outlines a recommended panel for testing and provides placeholder data to be populated with experimental results.
| Kinase Target | Family | This compound IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| Haspin | Haspin | 14 | CHR-6494 | 2 |
| DYRK1A | CMGC | Experimental Data | LDN-192960 | 48 (for DYRK2) |
| DYRK2 | CMGC | Experimental Data | LDN-209929 | 9,900 |
| CLK1 | CMGC | Experimental Data | Haspin-IN-1 | 221 |
| CLK4 | CMGC | Experimental Data | Compound 18 | 88 |
| PIM1 | CAMK | Experimental Data | SGI-1776 | - |
| GSK-3β | CMGC | Experimental Data | CHIR-99021 | - |
IC50 values for alternative inhibitors are provided for comparative purposes and are sourced from publicly available data.
Experimental Workflow for Kinase Specificity Profiling
The following diagram illustrates a typical workflow for determining the in vitro kinase selectivity profile of an inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Haspin Inhibitor Phenotype through siRNA Knockdown: A Comparative Guide
This guide provides a comprehensive comparison of using small molecule inhibitors and siRNA-mediated knockdown to study the function of Haspin kinase, a crucial regulator of mitosis. The data presented here is intended to assist researchers, scientists, and drug development professionals in confirming that the observed cellular phenotype following treatment with a Haspin inhibitor is a direct result of on-target activity.
Introduction to Haspin Kinase
Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Its primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[4][5] This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B, to the centromeres.[6] The correct localization of the CPC is essential for proper chromosome alignment and segregation.[7] Disruption of Haspin function, either through chemical inhibition or genetic knockdown, leads to severe mitotic defects, making it an attractive target for anti-cancer therapies.[5][8]
Phenotypic Comparison: Haspin Inhibitor vs. siRNA Knockdown
A critical step in the validation of a small molecule inhibitor is to demonstrate that its cellular effects mimic those of directly reducing the target protein levels. Studies have shown that the mitotic defects caused by various Haspin inhibitors closely resemble the phenotypes observed with Haspin-specific siRNAs.[9]
Key Phenotypes of Haspin Inhibition/Knockdown:
-
Chromosome Misaqueouslignment: Cells exhibit a failure of chromosomes to properly align at the metaphase plate.[8][9]
-
Spindle Abnormalities: Formation of multipolar spindles is a common characteristic.[8][9]
-
Mitotic Delay/Arrest: Cells often show a delay in mitotic entry or an arrest in the G2/M phase of the cell cycle.[9][10]
-
Mitotic Catastrophe and Apoptosis: In cancer cells, prolonged mitotic arrest due to Haspin dysfunction can lead to mitotic catastrophe and subsequent programmed cell death.[8][10]
The following table summarizes quantitative data from various studies, comparing the effects of Haspin inhibitors and siRNA/shRNA knockdown in different cancer cell lines.
| Treatment | Cell Line | Metric | Result | Reference |
| Haspin Inhibitor (CHR-6494) | HCT-116 | IC50 (Cell Viability) | 500 nM | [10] |
| HeLa | IC50 (Cell Viability) | 473 nM | [10] | |
| MDA-MB-231 | IC50 (Cell Viability) | 752 nM | [10] | |
| Kasumi-1 | IC50 (Cell Viability) | ~15-fold more sensitive than healthy CD34+ cells | [11] | |
| HCT-116 | G2/M Arrest (at 500 nM) | Significant increase in G2/M population | [10] | |
| Haspin Inhibitor (CX-6258) | Melanoma Cell Lines | EC50 (H3pT3 reduction) | ~150 nM | [12] |
| Haspin shRNA Knockdown | Kasumi-1 | Proliferation Rate | ~50% reduction | [11] |
| Kasumi-1 | Cell Cycle | G0/G1 arrest | [11] | |
| Haspin siRNA Knockdown | U2OS | Mitotic Defects | Chromosome alignment defects, impaired spindles | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of Haspin action and the experimental logic for inhibitor validation, the following diagrams are provided.
Caption: Haspin kinase signaling pathway during mitosis.
Caption: Experimental workflow for comparing Haspin inhibitor and siRNA phenotypes.
Experimental Protocols
siRNA-Mediated Knockdown of Haspin
This protocol provides a general framework for the transient knockdown of Haspin in a cancer cell line (e.g., HeLa or U2OS) using siRNA. Optimization of siRNA concentration and incubation time is recommended for each cell line.
Materials:
-
Haspin-targeting siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
RNase-free water and microtubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Prepare a stock solution of siRNA (e.g., 20 µM) in RNase-free water.
-
For each well to be transfected, dilute the Haspin siRNA or control siRNA to the final desired concentration (e.g., 10-20 nM) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to validate Haspin knockdown by Western blot or qRT-PCR.
-
Phenotypic Analysis: Use the remaining cells for downstream phenotypic assays as described in the workflow diagram (e.g., immunofluorescence, flow cytometry).
Haspin Inhibitor Treatment
This protocol outlines the treatment of a cancer cell line with a small molecule Haspin inhibitor.
Materials:
-
Haspin inhibitor (e.g., CHR-6494) dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Complete cell culture medium
-
6-well or 96-well plates
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding: Seed cells in appropriate plates at a density suitable for the intended assay (e.g., lower density for proliferation assays, higher for Western blotting). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the Haspin inhibitor in complete culture medium from the stock solution to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Haspin inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Phenotypic Analysis: Proceed with the desired phenotypic assays (e.g., cell viability, immunofluorescence, flow cytometry).
Conclusion
The convergence of phenotypes observed between siRNA-mediated knockdown of Haspin and the application of small molecule inhibitors provides strong evidence for the on-target activity of these compounds. By following the comparative workflow and protocols outlined in this guide, researchers can confidently validate the mechanism of action of novel Haspin inhibitors, a crucial step in the development of targeted cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting HASPIN kinase disrupts SR protein–mediated RNA splicing and synergizes with BCL-2 inhibitor venetoclax in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Haspin Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), has emerged as a promising therapeutic target in oncology. Its critical role in chromosome alignment and segregation during mitosis makes it an attractive point of intervention for cancer therapy. This guide provides a comparative analysis of various small molecule inhibitors of haspin, presenting their inhibitory potency (IC50 values) from both biochemical and cell-based assays. Detailed experimental protocols and a schematic of the haspin signaling pathway are included to support further research and drug development efforts.
Haspin Inhibitor Potency: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known haspin inhibitors. These values represent the concentration of the inhibitor required to reduce haspin's activity by 50% in either a purified (biochemical) or cellular environment. Lower IC50 values are indicative of higher potency.
| Inhibitor | Biochemical IC50 (Haspin) | Cell-Based IC50 (Various Cancer Cell Lines) | Notes |
| CHR-6494 | 2 nM[1] | 473 nM (HeLa), 500 nM (HCT-116), 757.1 nM (MDA-MB-231), 900.4 nM (MCF7)[2] | A potent and widely studied haspin inhibitor. |
| LDN-192960 | 10 nM (TR-FRET), 52 nM (radiometric)[3] | EC50 of 1.17 µM for reducing p-H3T3 in HeLa cells[4] | Also a potent inhibitor of DYRK2 (IC50 = 48 nM)[4] |
| 5-Iodotubercidin (5-ITu) | 5-9 nM[5] | ~0.1-0.5 µM to decrease p-H3T3 levels in HeLa cells[5] | Also inhibits other kinases like adenosine kinase, CK1, and PKA[6] |
| LDN-209929 | 55 nM[1] | Not readily available | Shows 180-fold selectivity over DYRK2[1] |
| MU1920 | 6 nM[1] | Not readily available | A potent and highly selective haspin inhibitor[1] |
| Pyridoquinazoline Derivative (Compound 4) | 50 nM[7] | Not specified | A novel inhibitor with good selectivity[7] |
| Imidazopyridazine Derivative (Compound 19) | 155 nM[7] | Not specified | Shows high selectivity against common off-target kinases[7] |
| TCS7010 | Not a primary haspin inhibitor | Not applicable | Primarily a potent and selective Aurora A kinase inhibitor (IC50 = 3.4 nM)[8] |
| I-BET-762 (Molibresib) | Not a primary haspin inhibitor | Not applicable | A potent inhibitor of BET bromodomain proteins (IC50 = ~35 nM) |
| AZD2811 (Barasertib-HQPA) | Not a primary haspin inhibitor | Not applicable | A highly selective Aurora B kinase inhibitor (IC50 = 0.37 nM) |
Haspin Signaling Pathway in Mitosis
Haspin plays a crucial role in ensuring the proper segregation of chromosomes during cell division. Its activity is tightly regulated within the mitotic signaling cascade.
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is critical for the comparative evaluation of enzyme inhibitors. Below are representative protocols for both biochemical and cell-based assays to measure the potency of haspin inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the phosphorylation of a biotinylated Histone H3 peptide by haspin kinase.
Detailed Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Dilute recombinant haspin kinase, biotinylated Histone H3 (1-21) peptide substrate, and ATP to their final desired concentrations in the reaction buffer. Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction : In a 384-well plate, add the haspin kinase and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiation : Initiate the kinase reaction by adding a mixture of the Histone H3 peptide substrate and ATP.
-
Incubation : Incubate the reaction mixture for a specified period (e.g., 60-120 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection : Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Measurement : After a final incubation period (e.g., 60 minutes) to allow for antibody and streptavidin binding, measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis : The ratio of the acceptor (APC) to the donor (Europium) fluorescence is calculated. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Cell Viability (XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a haspin inhibitor.[2]
Detailed Protocol:
-
Cell Seeding : Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with a serial dilution of the haspin inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation : Incubate the cells with the inhibitor for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
XTT Reagent Addition : Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.
-
Incubation and Measurement : Incubate the plate for a further 2-4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells. Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The landscape of haspin inhibitors is rapidly expanding, offering promising avenues for the development of novel anti-mitotic cancer therapies. This guide provides a snapshot of the current understanding of the potency of various haspin inhibitors, the signaling context in which they operate, and the experimental methodologies required for their evaluation. It is important to note that the choice of assay (biochemical vs. cell-based) can significantly influence the determined IC50 value, reflecting the complexity of the cellular environment. Researchers are encouraged to consider both types of assays for a comprehensive assessment of inhibitor efficacy. As research progresses, the identification of more potent and selective haspin inhibitors will undoubtedly contribute to the advancement of precision oncology.
References
- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating In Vitro Findings: A Comparative Guide to In Vivo Models Using Haspin Inhibitors
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical juncture in the therapeutic development pipeline. This guide provides a comparative overview of Haspin inhibitors, with a focus on validating in vitro findings in in vivo models. We will delve into the experimental data and protocols for prominent Haspin inhibitors, including Haspin-IN-3, CHR-6494, and 5-iodotubercidin, to facilitate informed decisions in your research.
The protein kinase Haspin has emerged as a compelling target in oncology due to its crucial role in mitotic progression.[1] Inhibition of Haspin disrupts chromosome alignment and segregation, leading to cell cycle arrest and apoptosis in cancer cells.[1] Consequently, a number of small molecule inhibitors have been developed to target this kinase. While in vitro assays are invaluable for initial screening and characterization, in vivo models are indispensable for evaluating the therapeutic potential of these inhibitors in a complex physiological environment.
This guide will compare the performance of this compound with other well-characterized alternatives, supported by available experimental data. We will also provide detailed methodologies for key experiments to aid in the design and execution of your own validation studies.
Performance Comparison of Haspin Inhibitors
The efficacy of Haspin inhibitors can be compared based on their in vitro potency and their demonstrated effects in in vivo models. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency of Haspin Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | Haspin | 14 | Not specified | [2] |
| CHR-6494 | Haspin | 497 | COLO-792 (Melanoma) | [3] |
| 628 | RPMI-7951 (Melanoma) | [3] | ||
| 396 | MeWo (Melanoma) | [3] | ||
| 611 | MDA-MB-435 (Melanoma) | [3] | ||
| 757.1 | MDA-MB-231 (Breast Cancer) | [4] | ||
| 900.4 | MCF7 (Breast Cancer) | [4] | ||
| 1530 | SKBR3 (Breast Cancer) | [4] | ||
| 547 | MCF10A (Non-malignant Breast) | [4] | ||
| 5-iodotubercidin (5-ITu) | Haspin | Not specified | - | [5] |
Table 2: In Vivo Efficacy of Haspin Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| This compound | No data available | - | - | - | - |
| CHR-6494 | MDA-MB-231 Xenograft (mice) | Breast Cancer | Failed to inhibit tumor growth under conditions effective in a colorectal cancer model. | [4] | |
| 5-iodotubercidin (5-ITu) | Insulinoma Xenograft (nude mice) | Insulinoma | 1 mg/kg or 10 mg/kg, every 4 days for 7 treatments | Inhibited tumor growth. | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating research findings. Below are methodologies for key in vitro and in vivo experiments commonly used to assess the efficacy of Haspin inhibitors.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the Haspin inhibitor for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.
2. Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.[9][10][11][12]
-
Cell Treatment: Seed cells (1 x 10^6) in a T25 flask and treat with the Haspin inhibitor for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis using propidium iodide.[13][14][15][16][17]
-
Cell Fixation: Harvest approximately 10^6 cells and fix them in ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cell suspension.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will indicate the proportion of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
The following is a general protocol for a subcutaneous xenograft study in mice, which should be adapted based on the specific tumor model and inhibitor characteristics.[18][19][20]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Formulation and Administration: Once tumors reach a specified size (e.g., 30–100 mm³), randomize the mice into treatment and control groups. The formulation of the inhibitor will depend on its solubility and stability. For example, 5-iodotubercidin has been administered intraperitoneally.[5] The dosing regimen should be based on preliminary toxicity and efficacy studies.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate the Haspin signaling pathway and a typical experimental workflow for validating a Haspin inhibitor.
Conclusion
The validation of in vitro findings through robust in vivo models is a cornerstone of preclinical drug development. While this compound shows high in vitro potency, the current lack of publicly available in vivo data makes a direct comparison of its in vivo efficacy challenging. In contrast, inhibitors like CHR-6494 and 5-iodotubercidin have been evaluated in in vivo models, providing valuable insights into their therapeutic potential and limitations. The provided experimental protocols and workflow diagrams serve as a guide for researchers aiming to bridge the gap between in vitro discoveries and in vivo validation in the exciting field of Haspin inhibitor research. As more data on novel inhibitors like this compound becomes available, the therapeutic landscape for targeting this key mitotic kinase will undoubtedly continue to evolve.
References
- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Haspin-IN-3
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling and disposal of Haspin-IN-3, a potent Haspin kinase inhibitor with potential anti-cancer effects.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving to storage.
Caption: General workflow for safely handling potent research compounds like this compound.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the compound in a cool, dry, and well-ventilated area. For long-term storage of the powder, -20°C for up to 3 years is recommended.[2]
-
Preparation of Stock Solutions :
-
Always handle the powdered form of this compound within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure you are wearing all the required PPE.
-
To prepare a stock solution, DMSO can be used as a solvent, with a solubility of up to 25 mg/mL.[2] Warming and ultrasonic treatment may be necessary to fully dissolve the compound.[2]
-
-
Storage of Stock Solutions : Once prepared, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Emergency and Disposal Plan
Accidents can happen, and a clear plan for emergencies and waste disposal is critical.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill of the powder, carefully wipe it up with a damp paper towel to avoid creating dust. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand). Place all contaminated materials into a sealed container for proper disposal. Decontaminate the area with a suitable cleaning agent. |
| Waste Disposal | Dispose of all waste materials, including empty containers, unused compound, and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
